WS1 protein
Description
Historical Context and Discovery of Wolfram Syndrome
Wolfram syndrome was first described in 1938 by Dr. Don J. Wolfram and his colleague H. P. Wagener, who reported on four siblings exhibiting a combination of juvenile-onset diabetes mellitus and optic atrophy. wustl.eduwikipedia.org This rare autosomal recessive genetic disorder became known by the acronym DIDMOAD, representing its core clinical features: diabetes insipidus, diabetes mellitus, optic atrophy, and deafness. wikipedia.orgfrontiersin.org The initial clinical observations laid the groundwork for future investigations into the underlying genetic cause of this multifaceted disease. wustl.edu The prevalence of Wolfram syndrome is estimated to be between 1 in 100,000 and 1 in 770,000 people. frontiersin.org
Identification and Initial Characterization of the WFS1 Gene and its Encoded Protein (Wolframin)
Decades after the initial description of the syndrome, genetic linkage studies successfully mapped the gene responsible for Wolfram syndrome 1 to the short arm of chromosome 4 (4p16.1). frontiersin.orgnih.gov In 1998, the WFS1 gene was identified. ucl.ac.uk This gene encodes a protein named wolframin. genecards.orghilarispublisher.com
The WFS1 gene is composed of eight exons, with the first being non-coding. frontiersin.orgnih.gov The resulting messenger RNA (mRNA) is 3.6 kilobases (kb) long and directs the synthesis of the WFS1 protein, which consists of 890 amino acids. nih.govmdpi.com Initial predictions based on its amino acid sequence suggested that wolframin is a transmembrane protein. nih.gov Subsequent biochemical analyses confirmed that WFS1 is an integral membrane protein with an apparent molecular mass of approximately 100 kilodaltons (kD). nih.gov
Role as a Key Endoplasmic Reticulum (ER) Transmembrane Glycoprotein (B1211001)
The WFS1 protein is primarily located in the membrane of the endoplasmic reticulum (ER), a cellular organelle crucial for protein synthesis, folding, and transport, as well as calcium storage. nih.govmedlineplus.govoup.com It is classified as an ER transmembrane glycoprotein, meaning it is embedded within the ER membrane and has sugar molecules attached to it. nih.govoup.com The protein has a predicted structure with nine transmembrane domains, with its N-terminus facing the cytoplasm and its C-terminus located within the ER lumen. mdpi.com
The localization of wolframin to the ER is critical to its function. oup.com It is involved in maintaining the proper balance of calcium within the cell, a process known as calcium homeostasis. genecards.orgmedlineplus.gov This function is vital for a multitude of cellular activities, including cell-to-cell communication and protein processing. medlineplus.gov The WFS1 protein is also believed to play a role in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. genecards.org
Overview of WFS1 Protein's Broader Biological Significance and Research Trajectories
Research into the WFS1 protein has expanded beyond its connection to Wolfram syndrome. Mutations in the WFS1 gene are now known to be associated with a spectrum of other conditions. For instance, heterozygous mutations, where only one copy of the gene is altered, can cause autosomal dominant low-frequency sensorineural hearing loss. wustl.edunih.gov There is also growing evidence linking variations in the WFS1 gene to an increased susceptibility to type 2 diabetes and certain psychiatric disorders. mdpi.comnih.gov
Current and future research on WFS1 is focused on several key areas. A primary goal is to fully elucidate the precise molecular functions of wolframin within the ER and its role in cellular processes like calcium signaling and ER stress. frontiersin.orgclinicaltrials.gov Understanding these mechanisms is crucial for developing targeted therapies for Wolfram syndrome and related disorders. clinicaltrials.gov Researchers are also investigating the genotype-phenotype correlations, aiming to understand how different mutations in the WFS1 gene lead to the wide range of clinical presentations observed in patients. plos.org The study of WFS1 also holds promise for shedding light on the pathophysiology of more common diseases where ER stress is implicated, such as type 1 and type 2 diabetes and other neurodegenerative conditions. clinicaltrials.gov
Properties
CAS No. |
144591-29-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Synonyms |
WS1 protein |
Origin of Product |
United States |
Molecular Architecture and Genomic Organization of Wfs1
Genomic Locus and Gene Structure of WFS1
The intricate structure and specific location of the WFS1 gene are fundamental to understanding its function and regulation.
The human WFS1 gene is situated on the short (p) arm of chromosome 4 at position 16.1, denoted as 4p16.1 . loinc.orglovd.nlfrontiersin.orgmdpi.com This specific locus spans approximately 33.4 kilobases (kb) of genomic DNA. mdpi.combiorxiv.orgnih.gov
The WFS1 gene is composed of eight exons and seven introns. frontiersin.orgmdpi.combiorxiv.orgnih.gov Exon 1 is non-coding, meaning it is transcribed into messenger RNA (mRNA) but not translated into protein. mdpi.combiorxiv.orgnih.gov The subsequent exons, 2 through 7, are relatively small coding exons. mdpi.com In contrast, exon 8 is the largest and is a critical region, encoding both the transmembrane domains and the C-terminal end of the Wolframin protein. mdpi.com This final exon is also a notable hotspot for mutations associated with Wolfram syndrome. spandidos-publications.com The amino acid sequence of the WFS1 protein shows a high degree of conservation across various species, suggesting its essential biological role. nih.govresearchgate.net For instance, human WFS1 shares 87% amino acid identity with its mouse homolog. oup.com
| Feature | Description |
| Gene Symbol | WFS1 |
| Full Name | Wolframin ER Transmembrane Glycoprotein (B1211001) |
| Chromosomal Locus | 4p16.1 |
| Genomic Size | ~33.4 kb |
| Number of Exons | 8 |
| Number of Introns | 7 |
| Noteworthy Features | Exon 1 is non-coding; Exon 8 is the largest and a mutational hotspot. |
Transcriptional Regulation and mRNA Expression
The expression of the WFS1 gene is a tightly controlled process, varying across different tissues and developmental stages, and governed by a complex interplay of regulatory elements and transcription factors.
WFS1 is ubiquitously expressed in human tissues, with the highest levels observed in the pancreas, brain, heart, and placenta. genecards.orgnih.gov Weaker expression is detected in the liver, kidneys, and skeletal muscle. nih.gov Within the brain, high levels of WFS1 expression are found in specific regions such as the hippocampus, amygdala, and thalamus. mdpi.com
Developmentally, WFS1 expression levels are dynamic. In rodents, its expression begins in the later stages of embryonic development. researchgate.net Studies in rats have shown that WFS1 mRNA expression in the pancreas is high at embryonic days 15.5 and 18.5, begins to decrease after birth, and continues to decline into adulthood. nih.gov In humans, Wolframin levels are low during the fetal stage (around 14-16 weeks of gestation) and increase until maturity, with a peak during adolescence. mdpi.comresearchgate.net
The transcription of the WFS1 gene is initiated from a minimal promoter region located just upstream of the transcription start site. nih.gov This promoter contains critical DNA binding motifs, including two GC boxes and three CCAAT boxes. nih.gov The GC boxes are binding sites for the Sp1 and Sp3 transcription factors, which have been demonstrated to be important regulators of the WFS1 promoter. nih.gov
Furthermore, the expression of WFS1 is induced by endoplasmic reticulum (ER) stress. researchgate.net This induction is mediated by the transcription factor ATF6β (Activating Transcription Factor 6 beta), which binds to the WFS1 promoter. oup.com Other transcription factors implicated in the regulation of WFS1 through binding site analysis include KLF6 , ZBTB26 , MXD4 , and ELF1 . genecards.org
| Regulatory Element / Transcription Factor | Role in WFS1 Regulation |
| GC Boxes | Bind Sp1 and Sp3 transcription factors, essential for minimal promoter activity. nih.gov |
| CCAAT Boxes | Up-regulating control region; mutation reduces expression. nih.gov |
| Sp1/Sp3 | Important regulators that bind to GC boxes in the promoter. nih.gov |
| ATF6β | Binds to the WFS1 promoter to induce gene expression in response to ER stress. oup.com |
| KLF6, ZBTB26, MXD4, ELF1 | Predicted transcription factors based on binding site analysis. genecards.org |
The WFS1 gene can undergo alternative splicing, a process that allows a single gene to code for multiple proteins. This results in the production of several different transcript variants. nih.govaacrjournals.org To date, as many as 15 distinct transcripts have been reported. mdpi.com
One well-characterized example of alternative splicing involves the acceptor site of exon 2, which can lead to a 4-base-pair deletion, differentiating isoform 1 from isoform 2. frontiersin.orgbiorxiv.org Although both of these isoforms produce the same final protein, the biological significance of this variation in the 5' untranslated region (UTR) is not yet fully understood. frontiersin.orgbiorxiv.org Other alternative splicing events, such as exon 4 skipping or intron 3 retention, have been identified, particularly in the context of disease-causing mutations. biorxiv.orgresearchgate.net These alternative transcripts can lead to the production of truncated or otherwise altered Wolframin proteins. nih.gov
| Transcript Variant | Consequence of Splicing | Protein Product |
| Variant 1 (NM_006005.3) | Longer transcript. genscript.com | Encodes the canonical 890-amino acid Wolframin protein. genscript.com |
| Variant 2 (NM_001145853.1) | Alternate splice site in the 5' UTR, resulting in a slightly shorter transcript. genscript.com | Encodes the same protein as variant 1. genscript.com |
| Exon 4 Skipping | Results from mutations affecting the splice acceptor site of exon 4. biorxiv.orgresearchgate.net | Leads to an in-frame deletion and an altered protein. biorxiv.orgresearchgate.net |
| Intron 3 Retention | Results from mutations affecting the splice acceptor site of exon 4. researchgate.net | Causes a frameshift and a premature stop codon, leading to a truncated protein. researchgate.net |
Protein Structure and Domains of Wolframin
Wolframin, the protein product of the WFS1 gene, is a transmembrane glycoprotein primarily located in the endoplasmic reticulum (ER). jcrpe.orghilarispublisher.comgenecards.orgoup.com It has a molecular mass of approximately 100 kilodaltons (kDa) and is composed of 890 amino acids. nih.govmdpi.com
Primary Amino Acid Sequence Analysis and Conservation
The primary structure of wolframin consists of 890 amino acids. nih.govmdpi.comgenecards.org The protein has three main domains: a hydrophilic N-terminal domain, a central hydrophobic region containing multiple transmembrane segments, and a hydrophilic C-terminal domain. mdpi.com The N-terminus is situated in the cytoplasm, while the C-terminus is located within the ER lumen. nih.govnih.govnih.govresearchgate.net The amino acid sequence of wolframin is conserved across various species, including mammals, amphibians, and insects, indicating its fundamental biological importance. ebi.ac.uk
Predicted Transmembrane Domains and Membrane Topology
Hydropathy plot analysis suggests that wolframin is a hydrophobic protein with multiple membrane-spanning segments. scispace.com While initial predictions suggested either nine or ten transmembrane domains, experimental evidence supports a model with nine transmembrane segments. nih.govresearchgate.netscispace.comcellsignal.com This nine-transmembrane topology places the N-terminus in the cytoplasm and the C-terminus in the ER lumen (Ncyt/Clum). nih.govresearchgate.netscispace.com The protein is an integral membrane protein, firmly embedded within the ER membrane. oup.com In the membrane, wolframin can assemble into higher-order complexes, potentially forming homo-tetramers with a molecular mass of around 400 kDa. nih.govnih.govresearchgate.net
Key Functional Motifs and Conserved Protein Regions
While wolframin lacks extensive homology to other known protein families, several key regions and potential motifs have been identified. oup.comoup.com The C-terminal domain, encoded by the large exon 8, is a highly conserved region and appears to be critical for the protein's function. hilarispublisher.com Mutations in this domain are frequently associated with disease. hilarispublisher.comoup.com The N-terminal cytoplasmic domain contains a calmodulin-binding region. acs.org Additionally, two putative diacidic ER export motifs have been identified in the N-terminal segment, suggesting a role in protein trafficking. researchgate.net
Post-Translational Modifications of WFS1 Protein
Glycosylation Patterns and Functional Implications
Wolframin is an endoglycosidase H-sensitive glycoprotein, indicating that it undergoes N-linked glycosylation, a common post-translational modification for proteins processed in the ER. jcrpe.orgoup.comoup.com There are several putative N-glycosylation sites, with evidence pointing to glycosylation at asparagine residues Asn661 and Asn746. genecards.orgoup.com This glycosylation is crucial for the proper biogenesis, stability, and folding of the wolframin protein. nih.govresearchgate.netbham.ac.uk Inhibition of glycosylation leads to reduced stability and faster degradation of the protein. researchgate.netresearchgate.net
Phosphorylation Sites and Regulatory Roles
Current research suggests that wolframin is not significantly regulated by phosphorylation. psu.edu Studies have shown that the protein is not sensitive to lambda phosphatase treatment and does not appear in the phosphorylated protein fraction after affinity chromatography. psu.edu However, WFS1 does play a role in signaling pathways that involve phosphorylation of other proteins. For instance, WFS1 can enhance the phosphorylation of Akt (at Ser473), a key protein in cell survival pathways. nih.gov It also influences the unfolded protein response (UPR) by affecting the phosphorylation of proteins like PERK and eIF2α. oup.com
Ubiquitination and Proteasomal Degradation Mechanisms
The stability and turnover of the Wolfram syndrome 1 (WFS1) protein are critical for maintaining homeostasis within the endoplasmic reticulum (ER). nih.gov The primary mechanism governing the levels of WFS1 protein is the ubiquitin-proteasome system, a highly regulated process that targets proteins for degradation. researchgate.netphysiology.org This system involves the enzymatic cascade of ubiquitination, which marks a substrate protein for recognition and degradation by the 26S proteasome. physiology.orgmdpi.com
Smurf1-Mediated Degradation of WFS1
Detailed research has identified the HECT-type E3 ubiquitin ligase, Smad ubiquitination regulatory factor 1 (Smurf1), as a specific degradation substrate of WFS1. nih.govnih.gov Smurf1 directly interacts with WFS1 at the ER, promoting its polyubiquitination and subsequent degradation by the proteasome. nih.govthebiogrid.org This interaction is crucial for maintaining the steady-state level of WFS1 in healthy, unstressed cells, balancing its synthesis and degradation. nih.gov
A key element in this process is a specific "degron" region located in the C-terminal luminal domain of the WFS1 protein. nih.govresearchgate.net This region, identified as spanning amino acid residues 667-700, is essential for recognition and degradation mediated by Smurf1. nih.govnih.gov
The regulation of WFS1 by Smurf1 is dynamically influenced by cellular stress. nih.gov Under conditions of ER stress, Smurf1 itself is degraded, leading to an upregulation and stabilization of the WFS1 protein. nih.govnih.gov This suggests a feedback mechanism where WFS1 levels are increased during ER stress to perform its protective functions. Depletion of Smurf1 through RNA interference has been shown to increase WFS1 protein levels. nih.govnih.gov
Impact of WFS1 Mutations on Proteasomal Degradation
Mutations in the WFS1 gene can significantly impact the protein's stability and its susceptibility to proteasomal degradation. nih.govjcrpe.org The effect often depends on the nature and location of the mutation.
Mutations Lacking the Degron: Pathophysiological deletion mutants that result in a truncated WFS1 protein lacking the C-terminal degron region, such as W648X, Y660X, and Q667X, are resistant to Smurf1-mediated degradation. nih.govnih.gov
Mutations Retaining the Degron: Conversely, wild-type WFS1 and certain mutants that retain this degron region remain susceptible to degradation by Smurf1. nih.govnih.gov Other variants, such as the p.R558C mutant, also undergo proteasomal degradation. biorxiv.org
Protein Instability: Many missense mutations are predicted to cause a reduced half-life and low steady-state level of the wolframin protein, suggesting they render the protein unstable and lead to premature degradation. nih.govjcrpe.orgmdpi.com Some missense variants may cause the WFS1 protein to form insoluble aggregates. nih.govmdpi.com
Frameshift and Nonsense Mutations: Frameshift and nonsense mutations often lead to the production of unstable transcripts that are degraded through nonsense-mediated mRNA decay, resulting in a complete absence of the WFS1 protein. nih.govjcrpe.org
This premature degradation or complete absence of functional WFS1 protein is a central mechanism in the pathogenesis of Wolfram syndrome. nih.gov
WFS1's Role in the Degradation of Other Proteins
Beyond its own degradation, WFS1 plays a crucial role in the ubiquitin-proteasome-mediated degradation of other proteins, most notably the activating transcription factor 6α (ATF6α), a key transducer of the ER stress response. jci.orgjci.org WFS1 negatively regulates ER stress signaling by forming a complex with and stabilizing another ER-resident E3 ubiquitin ligase, HRD1 (also known as SYVN1). nih.govjci.orgjci.org In this complex, WFS1 recruits ATF6α to HRD1, which then ubiquitinates ATF6α, marking it for proteasomal degradation. jci.orgjci.orgresearchgate.net
In healthy cells, this mechanism prevents the hyperactivation of the unfolded protein response (UPR). jci.orgub.edu However, in the absence of functional WFS1, as seen in Wolfram syndrome, HRD1 becomes unstable, and the degradation of ATF6α is impaired. jci.orgjci.org This leads to the accumulation and chronic hyperactivation of ATF6α signaling, contributing to the ER stress and apoptosis observed in the disease. jci.orgjci.org
Research Findings on WFS1 Ubiquitination
| Interacting Protein | Protein Type | Role in WFS1 Regulation | Outcome of Interaction |
| Smurf1 | HECT-type E3 Ubiquitin Ligase | Directly interacts with and ubiquitinates WFS1. nih.govnih.gov | Promotes proteasomal degradation of WFS1. nih.govthebiogrid.org |
| HRD1 (SYVN1) | RING finger-type E3 Ubiquitin Ligase | Stabilized by WFS1. jci.orgjci.org | WFS1 enhances HRD1's function to degrade ATF6α. jci.orgresearchgate.net |
| ATF6α | Transcription Factor | Targeted for degradation by the WFS1-HRD1 complex. jci.orgjci.org | WFS1 negatively regulates ATF6α levels. jci.org |
| Ubiquitin | Regulatory Protein | Covalently attached to WFS1 by Smurf1. nih.gov | Marks WFS1 for degradation by the proteasome. physiology.org |
Effect of Specific WFS1 Mutations on Protein Degradation
| Mutation | Type | Location/Effect | Consequence for Degradation |
| W648X | Deletion | Truncation lacks the C-terminal degron. | Resistant to Smurf1-mediated degradation. nih.govnih.gov |
| Y660X | Deletion | Truncation lacks the C-terminal degron. | Resistant to Smurf1-mediated degradation. nih.govnih.gov |
| Q667X | Deletion | Truncation lacks the C-terminal degron. | Resistant to Smurf1-mediated degradation. nih.govnih.gov |
| p.R558C | Missense | Retains the functional degron. | Subjected to proteasomal degradation. biorxiv.org |
| Various Missense | Missense | Throughout the protein. | Can cause protein instability and reduced half-life. jcrpe.orgmdpi.com |
| Frameshift/Nonsense | Frameshift/Nonsense | Throughout the gene. | Often leads to complete absence of protein due to mRNA and/or protein degradation. nih.govjcrpe.org |
Cellular Biology and Subcellular Dynamics of Wfs1 Protein
Endoplasmic Reticulum Localization and Integration
Biochemical and immunofluorescence studies have definitively established the WFS1 protein as an integral membrane glycoprotein (B1211001) that is primarily located in the endoplasmic reticulum. researchgate.netnih.govoup.com Its presence is ubiquitous across various tissues, with particularly high expression levels in the pancreas, brain, and heart. researchgate.netsinobiological.comoup.com This localization is fundamental to its role in protein processing, membrane trafficking, and the regulation of calcium homeostasis within the ER. researchgate.netnih.gov
The WFS1 protein is an 890-amino acid polypeptide with a molecular mass of approximately 100 kDa. mdpi.com Structural analyses predict it has nine transmembrane domains. oup.commdpi.comresearchgate.net Like other multi-pass transmembrane proteins, WFS1 is synthesized on ribosomes and co-translationally inserted into the ER membrane. This process ensures its correct orientation, with its N-terminus facing the cytoplasm and its C-terminus extending into the ER lumen. oup.commdpi.comresearchgate.net This specific topology is critical for its function, as both the cytoplasmic and luminal domains are involved in protein-protein interactions. A specific ER export signal located in the N-terminal cytoplasmic segment is recognized by the COPII subunit SEC24, which is essential for generating transport vesicles that move cargo from the ER to the Golgi complex. researchgate.net
Within the vast network of the ER, WFS1 shows an enriched localization in specific microdomains known as mitochondria-associated ER membranes (MAMs). researchgate.netmdpi.comresearchgate.net MAMs are crucial contact sites that facilitate direct communication and crosstalk between the ER and mitochondria, which is essential for cell metabolism and survival. mdpi.comresearchgate.net By being concentrated at these junctions, WFS1 plays a pivotal role in regulating ER-mitochondria Ca2+ transfer and signaling. researchgate.netelifesciences.org This strategic positioning explains the wide-ranging cellular impact of WFS1 dysfunction, as it directly influences mitochondrial function and cellular bioenergetics without being a direct mitochondrial protein. mdpi.comelifesciences.orgnih.gov In addition to the ER, some studies have also reported the localization of WFS1 in secretory granules of pancreatic β-cells, suggesting it may have compartment-specific roles in processes like proinsulin processing and exocytosis. sdbonline.orgoup.com
Interactive Data Table: Properties of WFS1 Protein
| Property | Description | Source(s) |
| Full Name | Wolframin ER Transmembrane Glycoprotein | wikipedia.org |
| Amino Acids | 890 | mdpi.com |
| Molecular Mass | ~100 kDa | mdpi.com |
| Primary Location | Endoplasmic Reticulum (ER) Membrane | researchgate.netnih.govoup.com |
| Sub-ER Location | Mitochondria-Associated Membranes (MAMs) | researchgate.netmdpi.comresearchgate.net |
| Topology | 9 transmembrane domains; N-terminus in cytoplasm, C-terminus in ER lumen | oup.commdpi.comresearchgate.net |
| Complex Form | Assembles into higher molecular weight complexes (~400 kDa), likely tetramers | oup.commdpi.comresearchgate.net |
| Key Function | Regulation of ER homeostasis, protein processing, calcium signaling, and the Unfolded Protein Response (UPR) | researchgate.netmaayanlab.cloudrjppd.org |
Inter-Organellar Communication and Specialized ER Subdomains
The Wolfram syndrome 1 (WFS1) protein, an endoplasmic reticulum (ER) resident transmembrane protein, plays a pivotal role in the communication between organelles, particularly at specialized subdomains of the ER. mdpi.comsdbonline.org Its localization and function at these interfaces are critical for cellular homeostasis, and their disruption is implicated in the pathophysiology of Wolfram syndrome.
Association with Mitochondria-Associated ER Membranes (MAMs)
Recent research has firmly established that the WFS1 protein is highly enriched in mitochondria-associated ER membranes (MAMs). researchgate.netresearchgate.net MAMs are specialized regions where the ER and mitochondria come into close apposition, creating a unique subcellular compartment that acts as a signaling hub for numerous cellular processes, including calcium homeostasis, lipid synthesis, and apoptosis. nih.govnih.gov
WFS1 is not just a passive resident of this interface; it is an integral component of the MAM architecture. researchgate.net Studies have shown that WFS1 is crucial for maintaining the structural integrity and the number of these ER-mitochondria contact sites. researchgate.nettandfonline.com Loss-of-function mutations in WFS1, as seen in Wolfram syndrome, lead to a decrease in the number and size of MAMs, indicating a direct role for the protein in stabilizing this subcellular structure. researchgate.nettandfonline.combiorxiv.org
The localization of WFS1 at MAMs facilitates its interaction with a network of key regulatory proteins that govern ER-mitochondria tethering and communication. Mass spectrometry and co-immunoprecipitation studies have identified several critical WFS1-interacting partners at this interface.
Table 1: Key WFS1 Interacting Proteins at the MAM
| Interacting Protein | Function at MAM | Consequence of Interaction with WFS1 |
|---|---|---|
| Neuronal Calcium Sensor 1 (NCS1) | Sensitizes IP3R to its ligand IP3, promoting Ca²⁺ release from the ER. mdpi.comnih.gov | WFS1 forms a complex with NCS1 and IP3R, stabilizing NCS1 and facilitating ER-mitochondria Ca²⁺ transfer. nih.govscirp.org |
| Inositol (B14025) 1,4,5-trisphosphate Receptor (IP3R) | A calcium channel on the ER membrane responsible for releasing Ca²⁺ into the cytosol and MAM. mdpi.comresearchgate.net | WFS1 is part of the IP3R-GRP75-VDAC1 tethering complex, directly influencing IP3R-mediated Ca²⁺ release. mdpi.commdpi.com |
| Voltage-Dependent Anion Channel 1 (VDAC1) | A channel on the outer mitochondrial membrane that regulates the flux of ions and metabolites, including Ca²⁺. nih.govresearchgate.net | WFS1 interacts and colocalizes with VDAC1; this interaction is essential for proper mitochondrial function and MAM formation. nih.govresearchgate.net |
| Glucose-Regulated Protein 75 (GRP75) | A molecular chaperone that acts as a bridge between IP3R on the ER and VDAC1 on the mitochondria. mdpi.comresearchgate.net | The action of WFS1 on mitochondria appears to be mediated through the IP3R-GRP75-VDAC1 complex. mdpi.com |
The interaction between WFS1 and VDAC1 has been shown to be particularly crucial. Loss of WFS1 abrogates this interaction, which is associated with compromised mitochondrial function. nih.govresearchgate.net Restoring WFS1 levels in patient-derived cells reinstates the WFS1-VDAC1 interaction, leading to an increase in MAMs and an improvement in the mitochondrial network. nih.govbirmingham.ac.uk
Functional Implications of WFS1's Role in ER-Mitochondria Crosstalk
The strategic positioning of WFS1 at the MAM interface has profound functional consequences for the cell, primarily by modulating the critical crosstalk between the ER and mitochondria. This communication is essential for cell metabolism and survival. mdpi.com
In the absence of functional WFS1, this delicate calcium signaling is severely disrupted. mdpi.com WFS1 deficiency or pathogenic mutations result in:
Reduced ER-to-Mitochondria Ca²⁺ Transfer : The destabilization of the NCS1/IP3R complex leads to impaired IP3R-mediated Ca²⁺ release and diminished Ca²⁺ uptake by the mitochondria. researchgate.netnih.govnih.gov
Mitochondrial Dysfunction : The lack of Ca²⁺ stimulation leads to decreased mitochondrial respiration and ATP production. tandfonline.commdpi.com This energy deficit is compounded by an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com
Altered Mitochondrial Dynamics and Quality Control : Down-regulation of WFS1 leads to significant changes in mitochondrial dynamics, including inhibited fusion and increased mitophagy (the selective degradation of mitochondria by autophagy). plos.org
These disruptions collectively contribute to the cellular pathology observed in Wolfram syndrome. The impaired ER-mitochondria communication triggers ER stress, mitochondrial dysfunction, and ultimately leads to apoptosis, particularly in high-demand cells like pancreatic β-cells and neurons. sdbonline.orgmdpi.com
Table 2: Functional Consequences of WFS1 Deficiency at the ER-Mitochondria Interface
| Cellular Process | Consequence of WFS1 Deficiency | Research Finding |
|---|---|---|
| MAM Integrity | Decrease in the number and size of ER-mitochondria contact sites. | Loss of WFS1 disrupts its association with key tethering proteins, destabilizing the MAM structure. researchgate.nettandfonline.com |
| Calcium Homeostasis | Reduced Ca²⁺ uptake by mitochondria and impaired IP3R-mediated Ca²⁺ release. researchgate.netmdpi.com | WFS1 deficiency destabilizes the WFS1/NCS1/IP3R complex, diminishing Ca²⁺ transfer from the ER to mitochondria. nih.govscirp.org |
| Mitochondrial Bioenergetics | Decreased mitochondrial respiration, reduced ATP production, and increased oxidative stress. birmingham.ac.ukmdpi.com | WFS1 loss of function leads to wide-ranging defects in mitochondrial function. birmingham.ac.uk |
| Mitochondrial Dynamics | Inhibited mitochondrial fusion, altered trafficking, and augmented mitophagy. plos.org | WFS1 deficiency triggers an ER-stress cascade that disturbs cytosolic Ca²⁺ homeostasis, which in turn alters mitochondrial dynamics. plos.org |
| Cell Survival | Increased ER stress and activation of apoptotic pathways. | Dysregulation of Ca²⁺ homeostasis and mitochondrial function due to WFS1 loss leads to neuronal damage and cell death. mdpi.com |
Molecular Functions and Intracellular Signaling Mechanisms of Wfs1 Protein
Regulation of Endoplasmic Reticulum Homeostasis
The WFS1 protein is a key regulator of endoplasmic reticulum (ER) homeostasis, ensuring the proper functioning of this organelle in protein folding and its response to cellular stress. researchgate.netnih.gov Its localization within the ER membrane positions it to influence the organelle's internal environment directly. mdpi.commdpi.com The absence or dysfunction of WFS1 leads to a state of chronic ER stress, which underscores its importance in maintaining cellular equilibrium. mdpi.comresearchgate.net
WFS1 is fundamentally involved in maintaining ER proteostasis, the balance between protein synthesis, folding, and degradation. mdpi.com The ER is responsible for the folding and modification of a vast number of proteins; any imbalance in this process can lead to the accumulation of misfolded proteins, a condition known as ER stress. mdpi.com
Research indicates that WFS1 contributes to the cell's protein folding capacity and the management of misfolded proteins. One key mechanism is its role in the ER-associated protein degradation (ERAD) pathway. WFS1 has been shown to stabilize the E3 ubiquitin ligase HRD1 (also known as SYVN1 in humans), a critical component of the ERAD system that targets misfolded proteins for degradation by the proteasome. frontiersin.org By enhancing the degradation of terminally misfolded proteins, WFS1 helps to alleviate the protein burden on the ER and maintain its functional integrity. frontiersin.org Furthermore, loss of WFS1 function has been shown to result in the aggregation of other proteins within the cell, highlighting its quantitative relationship with proteostasis and the prevention of neurodegeneration. mdpi.com
WFS1 is a novel and integral component of the Unfolded Protein Response (UPR), the primary signaling network that cells activate to cope with ER stress. researchgate.netnih.govfrontiersin.org The UPR is mediated by three main sensor proteins in the ER membrane: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.org WFS1 expression is itself upregulated in response to ER stress, and its promoter contains an ER stress response element (ERSE), indicating it is a target of the UPR. frontiersin.orgnih.gov
WFS1 modulates all three major branches of the UPR:
IRE1 and PERK Pathways: Studies have shown that WFS1 expression is regulated by both the IRE1 and PERK pathways. researchgate.netnih.gov Its inactivation in pancreatic β-cells leads to chronic ER stress, suggesting it normally functions to attenuate this response. researchgate.net In wfs1-deficient islets, there is evidence of increased phosphorylation of PERK and elevated levels of active XBP1 (a downstream target of IRE1), indicating that WFS1 deficiency leads to the activation of these UPR subpathways. oup.com
ATF6 Pathway: WFS1 plays a crucial role in a negative feedback loop that controls the ATF6 branch of the UPR. It enhances the proteasome-mediated degradation of the active form of ATF6α. frontiersin.org This action helps to turn off the stress signal once homeostasis is restored, preventing a prolonged and potentially damaging UPR activation. frontiersin.org
By participating in these pathways, WFS1 helps orchestrate an adaptive response to ER stress, promoting cell survival. nih.gov However, in its absence, the UPR becomes dysregulated, shifting from a pro-survival to a pro-apoptotic state, which contributes to the cell death observed in Wolfram syndrome. mdpi.comoup.com
Control of Intracellular Calcium Homeostasis
WFS1 is a critical regulator of intracellular calcium (Ca²⁺) homeostasis, a function that is tightly linked to its role in the ER. wikipedia.orgmdpi.comnih.gov The ER serves as the primary intracellular store of Ca²⁺, and maintaining precise control over the concentration of Ca²⁺ in both the ER lumen and the cytoplasm is essential for a multitude of cellular functions. mdpi.com Loss of WFS1 function results in a global disruption of intracellular Ca²⁺ homeostasis, affecting both resting Ca²⁺ levels and responses to stimuli. nih.gov
The WFS1 protein is integral to the proper sequestration and release of Ca²⁺ from the ER. Its dysfunction leads to a state characterized by depleted ER Ca²⁺ stores and elevated cytosolic Ca²⁺ levels. oup.comsdbonline.org While the precise mechanism is still under investigation, several studies suggest that WFS1 deficiency results in an increased Ca²⁺ leak from the ER. nih.govmdpi.com This chronic leak diminishes the amount of Ca²⁺ stored within the ER lumen. mdpi.com
Conversely, WFS1 also appears to be a positive regulator of stimulus-evoked Ca²⁺ release through the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a major ER Ca²⁺ release channel. nih.govmdpi.com In WFS1-deficient cells, IP₃R-mediated Ca²⁺ release is decreased. mdpi.com This is partly because WFS1 stabilizes the Neuronal Ca²⁺ Sensor 1 (NCS1), which in turn binds to and sensitizes the IP₃R to its ligand, IP₃. mdpi.com Therefore, WFS1 is important for efficient Ca²⁺ transfer from the ER to mitochondria, a process vital for mitochondrial function and cellular metabolism. mdpi.comresearchgate.net
WFS1 exerts its control over Ca²⁺ homeostasis through direct and indirect interactions with key Ca²⁺ handling proteins.
SERCA: A significant molecular partner of WFS1 is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for actively transporting Ca²⁺ from the cytosol into the ER lumen. sdbonline.orgresearchgate.net Multiple studies have demonstrated that WFS1 and SERCA physically interact and co-immunoprecipitate. sdbonline.orgresearchgate.netnih.gov WFS1 appears to negatively regulate the expression levels of SERCA; in several WFS1-depleted cell models, the expression of SERCA is elevated. oup.comsdbonline.orgresearchgate.net This is thought to be a compensatory mechanism to counteract the ER Ca²⁺ leak caused by the absence of WFS1. oup.complos.org Further research suggests that WFS1 may mediate the turnover of SERCA protein through the proteasome. oup.comsdbonline.org
IP₃R and RyR: As mentioned, WFS1 indirectly modulates the activity of IP₃R channels via NCS1. nih.govmdpi.com Genetic interaction studies in Drosophila also suggest a functional link with the Ryanodine receptor (RyR), another major ER Ca²⁺ release channel. plos.org These interactions place WFS1 at a central node for controlling Ca²⁺ release from the ER. sdbonline.orgplos.org
| Interacting Protein | Function | Effect of WFS1 Interaction | Consequence of WFS1 Deficiency | Reference |
|---|---|---|---|---|
| SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) | Pumps Ca²⁺ from cytosol into the ER | Binds to SERCA and negatively regulates its expression/stability | Increased SERCA protein levels (compensatory response) | oup.comsdbonline.orgresearchgate.net |
| IP₃R (Inositol 1,4,5-trisphosphate Receptor) | ER Ca²⁺ release channel | Positively regulates IP₃R-mediated Ca²⁺ release, partly via NCS1 | Decreased stimulus-evoked Ca²⁺ release from the ER | nih.govmdpi.com |
| NCS1 (Neuronal Ca²⁺ Sensor 1) | Ca²⁺ sensor that sensitizes IP₃R | Stabilizes NCS1, promoting its binding to IP₃R | Reduced NCS1 stability and impaired ER-mitochondrial Ca²⁺ transfer | nih.govmdpi.com |
| HRD1/SYVN1 (E3 Ubiquitin Ligase) | Component of ER-Associated Degradation (ERAD) | Stabilizes HRD1 to enhance degradation of misfolded proteins | Impaired ERAD function and accumulation of misfolded proteins | frontiersin.org |
| ATF6α (Activating Transcription Factor 6α) | UPR stress sensor and transcription factor | Promotes proteasomal degradation of active ATF6α | Prolonged ATF6α signaling and chronic ER stress | frontiersin.org |
The dysregulation of ER Ca²⁺ dynamics caused by WFS1 deficiency has profound effects on cytosolic Ca²⁺ signaling. Most studies report that the loss of WFS1 function leads to a higher resting concentration of free Ca²⁺ in the cytosol. nih.govmdpi.com This sustained elevation is a cellular stress signal that can activate detrimental pathways, including the hyperactivation of calpain 2, a Ca²⁺-dependent protease that can trigger apoptosis. sdbonline.orgmdpi.com
Furthermore, the ability of cells to generate appropriate Ca²⁺ signals in response to external stimuli is compromised. In pancreatic β-cells, for example, WFS1 depletion results in a reduced and delayed rise in cytosolic Ca²⁺ following stimulation with glucose. oup.comresearchgate.net Since these Ca²⁺ transients are essential for processes like insulin (B600854) secretion, their impairment contributes directly to β-cell dysfunction. nih.gov The altered balance between ER Ca²⁺ leak and uptake disrupts the delicate machinery that generates the cytosolic Ca²⁺ oscillations critical for encoding information and regulating downstream cellular processes. mdpi.com
Involvement in the Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the UPR, a complex signaling network aimed at restoring cellular homeostasis. mdpi.comresearchgate.net WFS1 is a key component of the UPR, playing a crucial role in modulating its signaling branches to ensure cell survival. researchgate.netnih.govfrontiersin.org Mutations in the WFS1 gene lead to chronic ER stress, a condition implicated in the pathology of Wolfram syndrome and other neurodegenerative diseases. mdpi.comresearchgate.netnih.gov
Modulation of IRE1-alpha Signaling Pathway Activation
The inositol-requiring enzyme 1α (IRE1α) is a primary sensor of ER stress. Upon activation, IRE1α initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. mdpi.comnih.gov WFS1 expression is, in part, regulated by the IRE1α pathway. researchgate.netnih.gov WFS1 deficiency has been shown to lead to an enhanced ER stress response, including increased levels of the active form of XBP1. oup.com During prolonged ER stress, activated IRE1α can also recruit TRAF2 and ASK1, leading to the activation of the JNK pathway and subsequent apoptosis. nih.govnih.gov The interplay between WFS1 and the IRE1α pathway is critical for determining cell fate under ER stress conditions.
Interplay with PERK and ATF6 Branches of the UPR
WFS1 also interacts with the other two branches of the UPR, mediated by PERK and activating transcription factor 6 (ATF6).
The PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway is activated by ER stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which reduces global protein synthesis to alleviate the load on the ER. nih.govufrgs.br WFS1 expression is induced by the PERK signaling pathway. researchgate.net Loss-of-function of WFS1 is known to up-regulate the PERK-signaling pathway, which can trigger apoptosis in pancreatic β-cells. researchgate.net In WFS1-deficient islets, there are increased levels of phosphorylated PERK. oup.com Furthermore, in a β-cell model of Wolfram syndrome, the PERK and IRE1α pathways have been shown to mediate high glucose-induced inflammation. frontiersin.orgsdbonline.org
The ATF6 (activating transcription factor 6) pathway involves the translocation of ATF6 from the ER to the Golgi apparatus for cleavage, releasing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. mdpi.comufrgs.br WFS1 negatively regulates ATF6α, a key transcription factor in ER stress signaling, by promoting its degradation through the ubiquitin-proteasome pathway. researchgate.netnih.govjci.org WFS1 achieves this by stabilizing the E3 ubiquitin ligase HRD1, which in turn enhances the ubiquitination and degradation of ATF6α. researchgate.netnih.govjci.org This negative regulation of ATF6α by WFS1 helps to suppress ER stress signaling. researchgate.netnih.gov Conversely, ATF6β can induce the expression of WFS1 upon ER stress. researchgate.net In the absence of functional WFS1, there is hyperactivation of ATF6α signaling, which is linked to β-cell apoptosis. jci.org
Attenuation of Chronic ER Stress-Induced Apoptosis
By modulating the UPR signaling pathways, WFS1 plays a crucial role in mitigating chronic ER stress and preventing apoptosis. mdpi.com WFS1 deficiency leads to a state of chronic and persistent ER stress, which shifts the UPR from a pro-survival to a pro-apoptotic state, ultimately causing cell death. mdpi.com This is particularly relevant in the context of Wolfram syndrome, where the loss of WFS1 function results in the death of pancreatic β-cells and neurons. researchgate.netresearchgate.net WFS1 acts as a survival factor; its expression is upregulated during ER stress, and its absence leads to more pronounced apoptosis. physiology.org The protein helps to suppress stress signals, and in its absence, there is an increased expression of apoptosis-related genes such as CHOP, ATF4, and BiP. mdpi.com
Mechanisms of Cell Survival and Apoptosis Regulation
WFS1 employs several mechanisms to promote cell survival and inhibit apoptosis, particularly in metabolically active and sensitive cell types.
Anti-Apoptotic Roles in Specific Cell Types (e.g., pancreatic beta-cells, neurons)
Pancreatic β-cells: In pancreatic β-cells, WFS1 is essential for maintaining ER homeostasis and preserving cell function and survival. nih.gov Its deficiency leads to ER stress-mediated apoptosis, a key factor in the development of diabetes in Wolfram syndrome. frontiersin.orgnih.gov WFS1 protects β-cells from apoptosis by negatively regulating ER stress signaling. researchgate.netnih.gov Overexpression of WFS1 in β-cells has been shown to confer a functional and survival advantage under ER stress conditions. nih.gov WFS1-deficient β-cells exhibit increased levels of cleaved caspase-3, a marker of apoptosis. oup.comfrontiersin.orgbiorxiv.org
Neurons: WFS1 is also critical for the survival of neurons. mdpi.com High levels of WFS1 are expressed in brain regions like the hippocampus and amygdala. mdpi.com Its dysfunction leads to chronic ER stress and increased neuronal susceptibility to apoptosis, contributing to the neurodegenerative aspects of Wolfram syndrome and potentially other neurodegenerative disorders. mdpi.comsdbonline.orgoup.com WFS1 deficiency can render neurons more vulnerable to stressors, leading to neurodegeneration. sdbonline.org Studies on human induced pluripotent stem cell (hiPSC)-derived neurons from Wolfram syndrome patients have shown increased basal cell death. nih.gov
Molecular Pathways Modulated by WFS1 in Preventing Programmed Cell Death
WFS1 prevents programmed cell death through the modulation of several key molecular pathways:
Regulation of the Chop-Trib3 Axis: WFS1 negatively regulates the pro-apoptotic Chop-Trib3 axis. nih.gov CHOP is a transcription factor induced by ER stress that promotes apoptosis. oup.com By downregulating this axis, WFS1 promotes the activation of the pro-survival Akt pathways. nih.gov
Suppression of Caspase Activation: WFS1 deficiency leads to increased levels of cleaved caspase-3, a key executioner of apoptosis. oup.comfrontiersin.orgbiorxiv.org Overexpressing WFS1 can reduce caspase-3/7 activity, even under ER stress conditions. nih.gov
Modulation of Calcium Homeostasis: WFS1 plays a role in regulating calcium levels within the ER. mdpi.comnih.gov Dysregulation of calcium homeostasis due to WFS1 deficiency can contribute to mitochondrial dysfunction and apoptosis. researchgate.netnih.gov
Interaction with Inflammatory Pathways: WFS1 deficiency can enhance the expression of pro-inflammatory cytokines and chemokines, leading to cytokine-induced ER stress and cell death in pancreatic β-cells. frontiersin.orgnih.gov WFS1 appears to have anti-inflammatory effects, and its absence can lead to M1-macrophage infiltration in pancreatic islets. frontiersin.orgbiorxiv.orgnih.gov
Interactions with Other Proteins and Signaling Components
The WFS1 protein, an integral component of the endoplasmic reticulum (ER) membrane, does not function in isolation. Its roles in cellular homeostasis are mediated through a complex network of interactions with other proteins. These interactions are fundamental to its function in modulating the unfolded protein response (UPR), maintaining calcium balance, and influencing cell survival pathways.
Identification of WFS1-Interacting Protein Partners (e.g., BIP, TRAF2)
WFS1's function is intricately linked to its ability to physically associate with key components of the cell's stress response machinery. One of the critical interacting partners of WFS1 is the Binding immunoglobulin Protein (BiP) , also known as GRP78. BiP is a major ER chaperone protein that plays a central role in sensing the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Under normal conditions, BiP is bound to the luminal domains of the three main UPR sensors: IRE1α, PERK, and ATF6. Upon ER stress, BiP dissociates from these sensors to bind to the accumulating unfolded proteins, thereby activating the UPR pathways. While direct and stable interaction between WFS1 and BiP is a subject of ongoing investigation, their functional relationship is evident. WFS1 deficiency leads to an upregulation of BiP, indicating a compensatory response to the increased ER stress. frontiersin.orgnih.gov
Beyond the UPR framework, research has identified other interacting partners of WFS1. For instance, in silico studies have suggested potential interactions between WFS1 and mitochondrial proteins, which could explain the mitochondrial dysfunction observed in Wolfram syndrome. arvojournals.org One such identified interacting protein is the neuronal calcium sensor 1 (NCS1). mdpi.com
Formation of Protein Complexes and Functional Modules
The WFS1 protein is known to assemble into higher-order complexes, which are believed to be its functional state. It has been shown to form tetramers within the ER membrane. mdpi.com These oligomeric structures are crucial for its function, and mutations can disrupt this assembly, leading to loss of function.
WFS1 is a key component of a functional module that governs the ER stress response. This module includes WFS1, the E3 ubiquitin ligase HRD1 (also known as SYVN1) , and the transcription factor Activating Transcription Factor 6α (ATF6α) . In this complex, WFS1 acts as a scaffold or adaptor protein. Under non-stress conditions, WFS1 facilitates the interaction between HRD1 and ATF6α. This proximity allows for the ubiquitination of ATF6α by HRD1, targeting it for degradation by the proteasome. This mechanism serves to suppress the ATF6α signaling pathway in the absence of significant ER stress. jci.org
Furthermore, WFS1 is part of a broader network of proteins at the ER-mitochondria interface, known as mitochondria-associated membranes (MAMs). mdpi.com Its interaction with proteins in this subcellular compartment is critical for regulating calcium exchange between the ER and mitochondria, a process vital for cellular metabolism and apoptosis.
Downstream Signaling Cascades and Transcriptional Regulation Affected by WFS1
The interactions of WFS1 with its protein partners have profound effects on downstream signaling cascades and transcriptional programs, primarily centered on the unfolded protein response and calcium homeostasis.
A primary downstream pathway regulated by WFS1 is the ATF6α branch of the UPR . As mentioned, WFS1 negatively regulates ATF6α by promoting its proteasomal degradation. jci.orgmdpi.com In the absence of functional WFS1, ATF6α is no longer efficiently degraded. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved to release its active N-terminal domain. This active fragment then moves to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in ER-associated degradation (ERAD) and chaperone proteins like BiP and GRP94. nih.govjci.orgresearchgate.net However, chronic or hyperactivation of ATF6α due to WFS1 deficiency can lead to the upregulation of pro-apoptotic genes, such as CHOP (C/EBP homologous protein) , contributing to cell death. bmj.com
WFS1 also influences the IRE1α-XBP1 pathway . While the direct interaction is less clear, WFS1 deficiency leads to increased splicing of X-box binding protein 1 (XBP1) mRNA by the endonuclease activity of IRE1α. Spliced XBP1 (sXBP1) is a potent transcription factor that, similar to ATF6α, upregulates genes involved in restoring ER homeostasis. bmj.com However, sustained IRE1α activation can also trigger apoptosis through its interaction with TRAF2 and subsequent activation of the JNK pathway.
The PERK pathway is also affected by the cellular state influenced by WFS1. Loss of WFS1 function and the resulting ER stress can lead to the activation of PERK, which phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis but selectively increases the translation of certain mRNAs, including that of ATF4 . ATF4, in turn, is a transcription factor that induces the expression of CHOP and other genes involved in amino acid metabolism and antioxidant responses. nih.gov
Physiological Roles and Systemic Contributions of Wfs1 Protein
Role in Pancreatic Beta-Cell Physiology
The WFS1 protein is a crucial regulator of pancreatic β-cell health and function. Its deficiency leads to β-cell dysfunction and eventual apoptosis, which is the underlying cause of diabetes in Wolfram syndrome. nih.govnih.gov
Regulation of Insulin (B600854) Synthesis, Processing, and Secretion
WFS1 plays a multifaceted role in the entire lifecycle of insulin within the β-cell. It is involved in promoting insulin biosynthesis and is essential for proper insulin processing and secretion. nih.govresearchgate.net Studies have shown that a deficiency in WFS1 leads to reduced insulin content and impaired glucose-stimulated insulin secretion (GSIS). nih.govoup.com This is, in part, due to its role in maintaining the proper function of the ER, the site of proinsulin synthesis and folding. nih.gov
Furthermore, WFS1 has been found to translocate from the ER to the plasma membrane upon glucose stimulation, where it interacts with adenylyl cyclase 8 (AC8). This interaction is vital for the production of cyclic AMP (cAMP), a key signaling molecule that enhances both insulin biosynthesis and secretion. nih.gov WFS1 is also implicated in the acidification of insulin secretory granules, a process necessary for proper insulin maturation and storage. oup.com Additionally, WFS1 deficiency has been shown to impair the localization of the glucose transporter 2 (Glut2) to the cell membrane, which is critical for glucose sensing and subsequent insulin release. nih.gov
Protection Against Beta-Cell Dysfunction and Apoptosis
A primary function of WFS1 is to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.govnih.gov The high demand for insulin production can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. WFS1 helps to mitigate this stress. When WFS1 is deficient, β-cells experience chronic ER stress, which activates the unfolded protein response (UPR). nih.govnih.gov While initially a protective mechanism, prolonged UPR activation can trigger apoptosis, or programmed cell death. nih.gov
Specifically, the absence of WFS1 leads to the upregulation of pro-apoptotic pathways, including the Chop-mediated pathway. nih.gov It also sensitizes β-cells to apoptosis induced by high glucose levels and chemical ER stressors. oup.comendocrine-abstracts.org This protective role is further highlighted by the observation that overexpression of WFS1 can confer a survival advantage to β-cells under ER stress. nih.gov
Implications for Glucose Homeostasis and Diabetes Mellitus
The critical roles of WFS1 in insulin production, secretion, and β-cell survival have direct and significant implications for the regulation of blood glucose levels. Disruption of the WFS1 gene in animal models leads to impaired glucose homeostasis, characterized by glucose intolerance and, in some cases, overt diabetes. niph.go.jpoup.com This is a direct consequence of insufficient insulin secretion. niph.go.jpoup.com
Mutations in the WFS1 gene are the cause of Wolfram syndrome, a rare form of juvenile-onset diabetes. kobe-u.ac.jpoup.com This form of diabetes is not autoimmune but is due to the progressive loss of pancreatic β-cells. nih.govniph.go.jp Furthermore, common genetic variations (polymorphisms) in the WFS1 gene have been associated with a susceptibility to type 2 diabetes in some populations, suggesting that even subtle alterations in WFS1 function could contribute to the broader landscape of diabetic pathology. kobe-u.ac.jpresearchgate.net The levels of WFS1 have also been found to be reduced in the islets of individuals with type 2 diabetes, further implicating its role in this more common form of the disease. nih.gov
Table 1: Impact of WFS1 Deficiency on Pancreatic Beta-Cell Function
| Feature | Consequence of WFS1 Deficiency | Research Findings |
| Insulin Synthesis | Reduced insulin gene expression and overall insulin content. nih.govnih.govnih.gov | Depletion of Wfs1 in vivo and in vitro leads to decreased insulin content. nih.gov WFS1-deficient β-cells show a 40-50% reduction in insulin mRNA levels. nih.gov |
| Insulin Secretion | Impaired glucose-stimulated insulin secretion (GSIS). oup.com | WFS1-deficient islets exhibit blunted insulin responses to glucose loads. oup.com This is partly due to impaired calcium responses to glucose. oup.com |
| Beta-Cell Survival | Increased susceptibility to ER stress-induced apoptosis. nih.govendocrine-abstracts.org | WFS1-deficient cells show increased activation of Chop-mediated apoptotic pathways. nih.gov They are more sensitive to apoptosis induced by tunicamycin. endocrine-abstracts.org |
| Glucose Homeostasis | Impaired glucose tolerance and development of diabetes mellitus. niph.go.jpoup.com | Mice with a disrupted WFS1 gene develop glucose intolerance or overt diabetes due to insufficient insulin secretion. niph.go.jpoup.com |
Contributions to Neuronal Function and Survival
The WFS1 protein is not only crucial for pancreatic function but also plays a significant role in the central nervous system (CNS). oup.com Its expression is prominent in various brain regions, and its deficiency is linked to the neurological and psychiatric manifestations seen in Wolfram syndrome. oup.comsdbonline.org
Expression and Function in Central Nervous System Neurons
WFS1 is widely expressed in neurons throughout the brain, with particularly high levels in areas associated with emotional and behavioral control, such as the hippocampus, amygdala, and olfactory tubercle. oup.commdpi.com Within neurons, WFS1 is primarily localized to the endoplasmic reticulum, where it is involved in regulating calcium homeostasis and responding to ER stress, similar to its role in β-cells. oup.comresearchgate.net
Dysfunction of WFS1 in neurons can lead to disruptions in these fundamental cellular processes, contributing to neuronal dysfunction and, ultimately, neurodegeneration. sdbonline.org The protein is believed to be essential for maintaining the integrity of certain neuronal populations. oup.com
Impact on Neurodevelopmental Processes and Synaptic Plasticity
Emerging evidence suggests that WFS1 is important for normal brain development. nih.govmdpi.com Its expression is linked to neuronal differentiation and myelination. nih.govmdpi.com Studies using cerebral organoids have shown that WFS1 deficiency can delay neuronal differentiation and impair the formation and function of synapses. nih.gov
Furthermore, WFS1 plays a role in synaptic plasticity, the cellular mechanism underlying learning and memory. mdpi.com The absence of WFS1 has been shown to disrupt synaptic plasticity, which could contribute to the cognitive and psychiatric symptoms observed in individuals with Wolfram syndrome. mdpi.com The protein's role in regulating ER calcium levels is critical in this context, as calcium signaling is fundamental to synaptic function. mdpi.com
Table 2: Neurological Consequences of WFS1 Deficiency
| Feature | Consequence of WFS1 Deficiency | Research Findings |
| Neuronal Survival | Increased susceptibility to neurodegeneration. sdbonline.org | Neuronal knockdown of the WFS1 homolog in flies leads to age-dependent behavioral deficits and neurodegeneration. sdbonline.org |
| Neurodevelopment | Delayed neuronal differentiation and impaired synapse formation. nih.gov | WFS1-deficient cerebral organoids exhibit impaired synapse formation and function. nih.gov |
| Synaptic Function | Disrupted synaptic plasticity. mdpi.com | WFS1 mutations have been linked to significant disruptions in synaptic plasticity. mdpi.com |
| Calcium Homeostasis | Dysregulation of intracellular calcium levels in the ER. mdpi.com | Absence of WFS1 disrupts calcium balance, which can lead to neuronal hyperexcitability. mdpi.com |
Role in Preventing Neurodegeneration, e.g., Optic Atrophy
The WFS1 protein, wolframin, plays a crucial role in maintaining neuronal health, and its dysfunction is a primary driver of neurodegeneration, most notably optic atrophy, a hallmark of Wolfram syndrome. mdpi.combmj.com Wolfram syndrome, also known by the acronym DIDMOAD (diabetes insipidus, diabetes mellitus, optic atrophy, and deafness), is a rare autosomal recessive disease stemming from mutations in the WFS1 gene. bmj.com The neurodegenerative processes in this syndrome are extensive, often leading to severe neurological disabilities and premature death due to brain atrophy. sdbonline.org
Mutations in the WFS1 gene lead to chronic endoplasmic reticulum (ER) stress and dysregulation of calcium homeostasis, which are key factors in the resulting neurodegeneration. mdpi.com The WFS1 protein is a negative regulator of the unfolded protein response (UPR), a cellular stress response pathway. It binds to the ER stress sensor ATF6, leading to its degradation and thus preventing chronic activation of the UPR which can trigger cell death. bmj.com A deficiency in functional wolframin disrupts this regulation, leading to the death of cells, particularly those along the optic nerve. medlineplus.gov
Research has demonstrated a direct correlation between the level of WFS1 protein expression and the clinical progression of optic atrophy. bmj.com Studies have shown that patients with a predicted complete loss of WFS1 protein function experience an earlier onset of optic atrophy compared to those with partial function. bmj.com Furthermore, patients with partial WFS1 expression exhibit milder visual acuity impairment. bmj.com This suggests a protective effect of even partial WFS1 protein expression on the severity and progression of vision impairment. bmj.com The loss of retinal ganglion cells is a key pathological feature of the optic atrophy seen in Wolfram syndrome. nih.gov
Table 1: Correlation of WFS1 Protein Expression with Optic Atrophy Severity
| WFS1 Protein Expression Level | Clinical Manifestation of Optic Atrophy | Onset of Optic Atrophy |
|---|---|---|
| Absent/Complete Loss of Function | Severe vision impairment, registered as severely vision impaired. bmj.com | Earlier onset. bmj.com |
| Partial/Reduced Function | Milder visual acuity impairment (asymptomatic or color blind only). bmj.com | Later onset. bmj.com |
Influence on Dopaminergic Signaling and Sleep Regulation
Recent research has illuminated the significant role of the WFS1 protein in the regulation of sleep and circadian rhythms, primarily through its influence on dopaminergic signaling. mdpi.comnih.gov Sleep disturbances are a common feature in individuals with psychiatric disorders, and heterozygous carriers of WFS1 mutations have a significantly higher risk of developing such disorders. sdbonline.orgnih.gov Patients with Wolfram syndrome also exhibit sleep abnormalities. sdbonline.orgnih.gov
Studies using Drosophila models have shown that knocking down the wfs1 gene in neurons leads to reduced sleep and a dampened circadian rhythm. sdbonline.orgnih.gov This phenotype is primarily attributed to the lack of wfs1 in dopamine (B1211576) 2-like receptor (Dop2R) neurons, which are known to promote wakefulness. sdbonline.orgnih.gov WFS1 deficiency increases the excitability of these neurons, resulting in heightened wakefulness and a shorter duration of sleep. mdpi.com
The mechanism by which WFS1 modulates sleep is linked to its function in maintaining calcium homeostasis within the endoplasmic reticulum. sdbonline.orgnih.gov A lack of WFS1 perturbs ER-mediated calcium homeostasis, which in turn alters the excitability of Dop2R neurons. sdbonline.orgnih.gov The influence of wfs1 on sleep can be blocked or partially rescued by inhibiting the rate-limiting enzyme of dopamine synthesis, confirming that WFS1 modulates sleep via the dopaminergic signaling pathway. sdbonline.orgnih.gov These findings suggest an evolutionarily conserved role for wolframin within the dopaminergic system, which is crucial for sleep/wake regulation in mammals. sdbonline.org
Table 2: Impact of WFS1 Deficiency on Sleep and Dopaminergic Neurons
| WFS1 Status | Effect on Dop2R Neurons | Consequence for Sleep |
|---|---|---|
| Normal WFS1 expression | Regulates excitability. mdpi.com | Normal sleep-wake homeostasis. mdpi.com |
| WFS1 deficiency | Increased excitability. mdpi.com | Reduced sleep, increased wakefulness, disrupted circadian rhythms. mdpi.comsdbonline.orgnih.gov |
Function in Auditory System Development and Maintenance
The WFS1 protein is essential for the proper function of the auditory system. researchgate.net Mutations in the WFS1 gene are linked to both syndromic and non-syndromic hearing loss. researchgate.nettandfonline.com While biallelic mutations cause the deafness seen in Wolfram syndrome, heterozygous variants are responsible for a form of autosomal dominant non-syndromic hearing loss known as DFNA6/14/38. researchgate.netmedlineplus.gov
Expression in Cochlear Hair Cells and Supporting Cells
In the inner ear, wolframin is expressed in a variety of cell types crucial for hearing. tandfonline.com In the murine cochlea, the protein is found in most epithelial and neurosensory cells, including the inner and outer hair cells, pillar cells, and spiral ganglion neurons. nih.govresearchgate.net It is also expressed in supporting cells such as Deiters' cells and Hensen cells. researchgate.net Furthermore, WFS1 is identified in the marginal cells of the stria vascularis, a structure vital for maintaining the electrochemical properties of the endolymph. nih.gov In non-human primates, WFS1 expression is observed in the same cell types, with an additional presence in the basal cells of the stria vascularis. nih.gov The protein is localized to the endoplasmic reticulum within these cells. researchgate.net
Molecular Mechanisms Underlying Sensorineural Deafness in WFS1 Dysfunction
The hearing loss associated with WFS1 dysfunction is typically sensorineural and often affects the low frequencies. medlineplus.govoup.com The underlying molecular mechanisms are multifaceted. A key function of WFS1 in the inner ear is thought to be the maintenance of proper ion homeostasis, which is critical for hearing. tandfonline.commedlineplus.gov Wolframin may help maintain the appropriate levels of calcium ions or other charged particles necessary for the auditory process. medlineplus.gov
One proposed mechanism involves the interaction of WFS1 with the Na+/K+-ATPase β1 subunit. nih.gov This pump is essential for ionic flux in the stria vascularis. nih.gov While a specific mutation (p.E864K) did not affect the protein-protein interaction itself, it did impair the localization of the ATPase subunit to the cell surface. nih.gov This suggests that WFS1 plays a critical role in the ionic homeostasis of the stria vascularis through its interaction with the Na+/K+-ATPase β1 subunit. nih.gov Disruption of this process can lead to sensorineural deafness. nih.gov Altered wolframin is also thought to disturb the balance of calcium in the inner ear, interfering with the hearing process. medlineplus.gov The loss of inner ear cells due to WFS1 dysfunction contributes to the resulting hearing loss. medlineplus.gov
Diverse Roles in Other Organ Systems and Pathways
Pituitary Gland and Diabetes Insipidus Pathogenesis
The WFS1 protein's role extends to the endocrine system, with significant implications for the pituitary gland and the development of diabetes insipidus (DI), one of the cardinal features of Wolfram syndrome. mdpi.commedscape.com Central DI in this context is caused by a deficiency in the secretion of arginine vasopressin (AVP) from the posterior pituitary. researchgate.netnih.gov
Mutations in the WFS1 gene lead to the loss of AVP-secreting neurons in the supraoptic nucleus of the hypothalamus and impaired processing of AVP precursors. researchgate.net Wolframin is a transmembrane protein located in the endoplasmic reticulum that functions as a calcium channel and is vital for maintaining ER homeostasis. medscape.comnih.gov In the absence of functional WFS1, ER stress ensues, leading to apoptosis and the degeneration of these specialized neurons. frontiersin.org This neuronal loss results in insufficient production and release of AVP, which is necessary for the kidneys to concentrate urine. researchgate.netnih.gov Consequently, individuals develop the characteristic symptoms of DI, including polyuria (excessive urination) and polydipsia (intense thirst). medscape.com
Urinary Tract Function and Associated Abnormalities
Dysfunction of the WFS1 protein is frequently associated with significant urinary tract abnormalities. These complications are a notable feature of Wolfram syndrome and can severely impact a patient's quality of life and may even be life-threatening. orpha.netrjppd.orgics.org
Urinary tract dysfunctions (UTD) are observed in a substantial percentage of individuals with Wolfram syndrome, with some studies reporting a prevalence of up to 90%. nih.gov The median age of onset for these issues is around 20 years. nih.govjcrpe.org The spectrum of abnormalities is broad and includes:
Neurogenic Bladder: This is a primary manifestation, characterized by impaired bladder function due to neurological damage. jcrpe.orgmedlineplus.gov It can present as either an overactive or underactive bladder. nih.gov
Hydroureter and Hydronephrosis: Dilation of the ureters and kidneys due to the backup of urine is a common finding. orpha.netjcrpe.org
Atonic Bladder: A large, flaccid bladder that cannot empty effectively, leading to chronic urinary retention. ics.orgnih.govmedlineplus.gov
Recurrent Urinary Tract Infections: Incomplete bladder emptying creates a favorable environment for bacterial growth, leading to frequent infections. orpha.netjcrpe.org
Urinary Incontinence: Difficulty in controlling the flow of urine is a common symptom. orpha.netmedlineplus.gov
The underlying cause of these urinary tract issues is believed to be neurodegenerative, stemming from the widespread impact of WFS1 dysfunction on the nervous system, rather than a direct consequence of diabetes-related neuropathy. nih.gov Regular urological evaluations, including ultrasounds and urodynamic studies, are recommended for individuals with WFS1-related disorders to monitor and manage these complications. nih.gov
Table 1: Common Urinary Tract Abnormalities Associated with WFS1 Dysfunction
| Abnormality | Description | Reported Prevalence in Wolfram Syndrome |
| Neurogenic Bladder | Impaired bladder function due to nerve damage. jcrpe.orgmedlineplus.gov | Common |
| Hydroureteronephrosis | Dilation of the ureters and kidneys. orpha.netjcrpe.org | 58% in one study jcrpe.org |
| Atonic Bladder | A large bladder with poor muscle tone. nih.govmedlineplus.gov | Frequently reported |
| Recurrent Infections | Frequent urinary tract infections. orpha.netjcrpe.org | Common |
| Urinary Incontinence | Involuntary leakage of urine. orpha.netmedlineplus.gov | Reported |
Contribution to Immune System Modulation (Preliminary Studies)
Preliminary research has begun to uncover a role for the WFS1 protein in the modulation of the immune system. While this area of study is still emerging, evidence suggests that WFS1 dysfunction can lead to a state of chronic inflammation and immune dysregulation. frontiersin.orgfondazionetelethon.it
Studies have shown that mutations in the WFS1 gene can result in an inflammatory condition at both the systemic and tissue levels, accompanied by an imbalance in immune cells. fondazionetelethon.it Specifically, WFS1 deficiency has been shown to increase the expression of inflammatory cytokines and chemokines in pancreatic β-cells, making them more susceptible to cell death. biorxiv.org This suggests that WFS1 normally has an anti-inflammatory role. biorxiv.org
Furthermore, research using mouse models of Wolfram syndrome has revealed alterations in immune cell populations and has pointed to the potential for WFS1 to influence immune responses. fondazionetelethon.it Some studies have indicated that differentially expressed genes in individuals with WFS1 mutations are enriched in biological processes related to immune functions, such as antigen binding. nih.gov Additionally, it has been suggested that certain therapeutic agents, like GLP-1 receptor agonists, may be beneficial in WFS1-related disorders partly due to their ability to modulate the immune system and reduce the production of proinflammatory cytokines. frontiersin.orgfrontiersin.org
While the precise mechanisms are still under investigation, these initial findings highlight a novel aspect of WFS1 protein function and suggest that immune dysregulation may be a contributing factor to the pathology of Wolfram syndrome. fondazionetelethon.itfondazionetelethon.it
Genetic Basis of Wfs1 Associated Disorders and Pathogenesis
Mutations in the WFS1 gene are the primary cause of Wolfram syndrome, a rare autosomal recessive disorder, as well as other related conditions. The gene, located on chromosome 4p16.1, encodes a protein called wolframin, an 890-amino acid glycoprotein (B1211001) that is predominantly localized in the endoplasmic reticulum (ER). nih.govfrontiersin.org The function of wolframin is not entirely understood, but it is believed to play a crucial role in maintaining ER homeostasis, regulating intracellular calcium signaling, and controlling protein folding and misfolding. frontiersin.orgfrontiersin.org Consequently, mutations in the WFS1 gene lead to ER stress and are associated with a spectrum of disorders, including Wolfram syndrome, and an increased risk for type 2 diabetes, hearing loss, and psychiatric conditions in heterozygous carriers. mdpi.comsequencing.com
Types of Pathogenic Variants
A wide array of pathogenic variants in the WFS1 gene have been identified, contributing to the clinical heterogeneity of WFS1-associated disorders. These mutations are distributed throughout the gene's eight exons, with a significant concentration in exon 8. mdpi.comnih.gov The types of mutations include:
Missense Mutations : These are single nucleotide substitutions that result in the replacement of one amino acid with another in the wolframin protein. Missense mutations can affect protein stability, folding, and function. mdpi.comoup.com
Nonsense Mutations : These mutations introduce a premature stop codon, leading to the synthesis of a truncated, and typically non-functional, protein. oup.comoup.com
Frameshift Mutations : Insertions or deletions of a number of nucleotides that is not a multiple of three cause a shift in the reading frame of the gene. This results in a completely different downstream amino acid sequence and often a premature stop codon, leading to a severely altered protein. oup.comnih.gov
Splice Site Mutations : These mutations occur at the boundaries between introns and exons and interfere with the proper splicing of the pre-mRNA. This can lead to the exclusion of exons or the inclusion of introns in the mature mRNA, resulting in an abnormal protein. oup.comnih.gov
In-frame Deletions/Insertions : These involve the removal or addition of a multiple of three nucleotides, leading to the deletion or insertion of one or more amino acids without altering the reading frame. While the rest of the protein sequence remains intact, the loss or gain of amino acids can still significantly impact protein function. nih.gov
Duplications : These mutations involve the repetition of a segment of the gene, which can disrupt the protein's structure and function.
| Mutation Type | Description | Consequence |
| Missense | A single nucleotide change results in a codon that codes for a different amino acid. | Alters a single amino acid in the protein, potentially affecting its structure and function. |
| Nonsense | A substitution of a single base pair that leads to the appearance of a stop codon where previously there was a codon specifying an amino acid. | Results in a premature termination of translation, leading to a truncated and usually nonfunctional protein. |
| Frameshift | An insertion or deletion of a number of nucleotides in a DNA sequence that is not divisible by three. | Alters the reading frame of the genetic message, leading to a completely different and often nonfunctional protein from the point of the mutation. |
| Splice site | A mutation that inserts, deletes or changes a number of nucleotides in the specific site at which splicing takes place during the processing of precursor messenger RNA into mature messenger RNA. | Can lead to the loss of exons or the inclusion of introns and a functionally altered protein. |
| In-frame deletion/insertion | A deletion or insertion of a multiple of three nucleotides. | Results in a change in the amino acid sequence but does not shift the reading frame. |
| Duplication | A segment of the gene is repeated. | Can lead to a longer, potentially nonfunctional protein. |
Recurrent Mutations and Mutation Hotspots
While mutations are found throughout the WFS1 gene, a significant number of pathogenic variants are concentrated in exon 8 . mdpi.comnih.govresearchgate.net This exon is the largest of the gene's eight exons and encodes a substantial portion of the wolframin protein. mdpi.comnih.gov The high frequency of mutations in this region suggests its critical importance for the protein's structure and function.
Certain specific mutations have been identified as recurrent, appearing in unrelated individuals. For example, the de novo p.A684V mutation has been suggested as a mutational hotspot. nih.gov The clustering of mutations in exon 8 and the recurrence of specific mutations can have implications for genetic screening and diagnosis of WFS1-related disorders. mdpi.comnih.gov
Molecular Consequences of WFS1 Mutations
The pathogenic effects of WFS1 mutations are rooted in their impact on the wolframin protein's synthesis, stability, and function. These molecular consequences ultimately lead to the cellular dysfunction and degeneration observed in Wolfram syndrome and related disorders.
Impact on mRNA Stability and Nonsense-Mediated Decay (NMD)
Mutations that introduce a premature termination codon (PTC), such as nonsense and frameshift mutations, often trigger a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD) . oup.comnih.gov The NMD pathway recognizes and degrades mRNA transcripts containing PTCs to prevent the synthesis of potentially harmful truncated proteins. oup.comnih.gov
In the context of WFS1, stop and frameshift mutations lead to unstable mRNA transcripts that are rapidly degraded. oup.com This degradation prevents the production of truncated wolframin proteins, effectively resulting in a complete loss of the protein from the affected allele. oup.comresearchgate.net This "loss-of-function" mechanism is a key contributor to the severe phenotypes seen in individuals with these types of mutations. oup.comnih.gov
Effects on Wolframin Protein Expression Levels and Stability
Even when a full-length or near-full-length protein is produced, as is often the case with missense mutations, its stability and expression levels can be severely compromised. mdpi.comoup.com Studies have shown that many missense mutations lead to a significant reduction in the steady-state levels of the wolframin protein. frontiersin.orgoup.com
This reduction is often due to increased protein instability and a shorter half-life. mdpi.com The mutated protein may be misfolded and consequently targeted for premature degradation by the proteasomal system. mdpi.comresearchgate.net For instance, even a single amino acid substitution can induce structural changes that lead to accelerated intracellular degradation. oup.com In some cases of compound heterozygosity with a stop and a missense variant, as little as 5% of the normal amount of WFS1 protein has been detected. mdpi.comresearchgate.net This indicates that the quantity of functional wolframin protein is a critical factor in the pathogenesis of the disease. mdpi.com
| Mutation Type | Effect on Wolframin Protein |
| Nonsense/Frameshift | Complete absence of the protein due to nonsense-mediated mRNA decay. oup.com |
| Missense | Markedly reduced steady-state levels and instability, leading to a shorter protein half-life and premature degradation. mdpi.comoup.com |
| Compound Heterozygous (Stop and Missense) | Drastically reduced protein levels (e.g., ~5% of control). oup.com |
Alterations in Protein Subcellular Localization and Functional Activity
Wolframin is primarily located in the membrane of the endoplasmic reticulum (ER). oup.com This localization is crucial for its proposed functions in regulating ER stress, calcium homeostasis, and protein processing. frontiersin.orgoup.com Mutations in WFS1 can disrupt these functions, leading to cellular pathology.
Mutant wolframin proteins may mislocalize within the cell or fail to integrate properly into the ER membrane. While some studies have not found evidence of wolframin aggregates in patient cells, suggesting that Wolfram syndrome is not a protein aggregation disease, the loss of functional wolframin from the ER has profound consequences. researchgate.netoup.com The absence or dysfunction of wolframin leads to dysregulated ER stress signaling and increased cell apoptosis. nih.govscirp.org This is particularly detrimental to highly secretory cells like pancreatic β-cells and neurons, which are heavily reliant on proper ER function and are prominently affected in Wolfram syndrome. nih.govscirp.org The impaired ability to manage ER stress and maintain calcium balance is a central mechanism in the neurodegeneration and endocrine dysfunction characteristic of WFS1-associated disorders. frontiersin.org
Genotype-Phenotype Correlations in Wolfram Syndrome 1
The clinical presentation of Wolfram Syndrome 1 (WS1), caused by mutations in the WFS1 gene, is characterized by significant heterogeneity. This variability is largely influenced by the type and location of the mutations within the gene, leading to a wide spectrum of disease severity. mdpi.comnih.govnih.gov
Variability in Clinical Presentation based on Mutation Type and Location
Research has established a clear correlation between the nature of WFS1 mutations and the resulting clinical phenotype. nih.govfrontiersin.orgresearchgate.net Inactivating mutations, such as nonsense or frameshift variants, which lead to a complete loss of function of the wolframin protein, are generally associated with a more severe and classic presentation of Wolfram Syndrome. mdpi.comnih.govresearchgate.netfrontiersin.org Patients with two nonsense or frameshift alleles tend to experience an earlier onset of key symptoms like diabetes mellitus and optic atrophy compared to those with missense mutations. nih.govresearchgate.netfrontiersin.org
Conversely, mutations that cause a partial loss of function, such as some missense and in-frame insertion/deletion variants, may result in a milder phenotype. mdpi.combiorxiv.org For instance, patients carrying the homozygous WFS1 p.R558C missense variant, which is prevalent in the Ashkenazi-Jewish population, often exhibit a less severe form of the syndrome. biorxiv.org This is thought to be because a portion of the mutated WFS1 protein can escape degradation and retain some function. biorxiv.org
The location of the mutation within the WFS1 gene is also a critical determinant of disease severity. The majority of causative mutations are found in exon 8, a large exon that codes for significant portions of the wolframin protein. mdpi.comnih.govresearchgate.net Mutations in this region, particularly large deletions, are often linked to a severe phenotype. nih.gov Furthermore, missense variants located within the transmembrane domains of the wolframin protein have been associated with an earlier onset of the disease. frontiersin.orgresearchgate.net Autosomal dominant mutations, which are less common, can cause a milder spectrum of disorders, sometimes limited to optic atrophy or low-frequency sensorineural hearing loss. mdpi.comnih.gov
| Mutation Type | Protein Function | Typical Clinical Presentation | Age of Onset | Reference Examples |
|---|---|---|---|---|
| Nonsense / Frameshift | Complete Loss of Function (Inactivating) | Severe, classic Wolfram Syndrome (DIDMOAD) | Earlier | Patients with two nonsense/frameshift alleles show earlier onset of diabetes and optic atrophy. nih.govresearchgate.netfrontiersin.org |
| Missense / In-frame Deletions | Partial Loss of Function | Milder or atypical Wolfram Syndrome | Later | Homozygous p.R558C variant is associated with a less severe phenotype. biorxiv.org |
| Large Deletions (e.g., in Exon 8) | Complete Loss of Function | Severe Phenotype | Variable, often early | A large deletion encompassing most of exon 8 resulted in a severe phenotype. nih.gov |
| Transmembrane Domain Missense | Partial Loss of Function | Variable, but associated with earlier onset | Earlier | A statistically significant dose-effect on age of onset was observed for variants in transmembrane domains. researchgate.netfrontiersin.org |
| Autosomal Dominant Variants | Dominant-Negative or Gain-of-Function Effect | Milder, often limited symptoms (e.g., isolated optic atrophy or hearing loss) | Variable | Associated with optic atrophy and deafness or isolated low-frequency hearing loss. mdpi.com |
Penetrance and Expressivity of WFS1 Variants
For autosomal recessive Wolfram Syndrome, which results from inheriting two mutated WFS1 alleles, the penetrance is generally considered to be high. nih.gov This means that individuals with the requisite genotype are very likely to develop the core features of the syndrome.
However, the disease exhibits significant variable expressivity, meaning that the severity and range of clinical features can differ substantially, even among individuals within the same family who share the identical mutations. nih.govnih.gov This clinical heterogeneity suggests that while the WFS1 mutation is the primary cause, other genetic or environmental factors may modify the disease's progression and presentation. nih.govnih.gov The complexity of the WFS1 protein's function in different cell types contributes to this diverse clinical picture. nih.gov For example, one study of a family with multiple affected members found that the same homozygous pathogenic mutation resulted in variable severity of clinical features among them. nih.gov
Cellular and Molecular Pathogenesis of Wolfram Syndrome 1
The WFS1 protein, wolframin, is an 890-amino acid transmembrane protein located in the endoplasmic reticulum (ER). nih.govmdpi.comfrontiersin.org Its dysfunction is central to the pathogenesis of Wolfram Syndrome 1, initiating a cascade of cellular stress and signaling disruptions that culminate in cell death. nih.govfrontiersin.orgmdpi.com
Chronic ER Stress and Apoptosis as Core Pathogenic Mechanisms
A primary function of the WFS1 protein is to mitigate ER stress. researchgate.netjci.org The ER is crucial for protein folding, and when this process is overwhelmed, unfolded or misfolded proteins accumulate, triggering a state of ER stress and activating the Unfolded Protein Response (UPR). frontiersin.org WFS1 deficiency leads to chronic ER stress, which is a core pathogenic mechanism in Wolfram Syndrome. researchgate.netnih.govoup.com
In healthy cells, WFS1 helps regulate the UPR by interacting with key signaling proteins. For instance, WFS1 stabilizes an E3 ubiquitin ligase that promotes the degradation of Activating Transcription Factor 6α (ATF6α), a key activator of the ER stress response. jci.org In the absence of functional WFS1, ATF6α signaling is chronically hyperactivated. jci.org This sustained ER stress leads to the upregulation of pro-apoptotic factors, such as C/EBP homologous protein (CHOP), which ultimately triggers programmed cell death, or apoptosis. jci.orgnih.gov This process of ER stress-mediated apoptosis is a direct cause of the non-autoimmune destruction of pancreatic β-cells and the degeneration of neurons seen in the disease. nih.govresearchgate.netnih.govoup.com
Dysregulation of Intracellular Calcium Signaling in Disease Progression
WFS1 plays a critical role in maintaining intracellular calcium (Ca2+) homeostasis, particularly within the ER, which serves as the cell's main Ca2+ reservoir. nih.govfrontiersin.orgnih.govmdpi.com Loss of WFS1 function leads to the depletion of ER calcium stores. frontiersin.orgnih.govwustl.edu This disruption has several downstream consequences that contribute to the disease's progression.
The dysregulation of ER calcium impairs the dynamic interaction and Ca2+ transfer between the ER and mitochondria, which occurs at specialized contact sites known as mitochondria-associated membranes (MAMs). nih.govnih.gov This communication is vital for mitochondrial function, including ATP production. nih.gov Disrupted ER-mitochondria Ca2+ signaling leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and further cellular damage. nih.gov
Furthermore, the altered calcium levels can activate calcium-dependent cytosolic enzymes, such as calpains, which are proteases that can initiate apoptotic cascades. frontiersin.orgwustl.edu WFS1 has been shown to form a complex with other proteins like neuronal calcium sensor 1 (NCS1) to regulate Ca2+ transfer, highlighting its direct involvement in these critical signaling pathways. nih.gov
| Mechanism | Role of WFS1 Protein | Consequence of WFS1 Dysfunction | Pathological Outcome |
|---|---|---|---|
| ER Stress Regulation | Negatively regulates the Unfolded Protein Response (UPR), in part by promoting the degradation of ATF6α. jci.org | Chronic hyperactivation of UPR pathways (PERK, IRE1α, ATF6α). jci.orgfrontiersin.orgnih.gov | Upregulation of pro-apoptotic factors (e.g., CHOP), leading to apoptosis. jci.orgnih.gov |
| Intracellular Calcium Homeostasis | Maintains proper Ca2+ levels within the endoplasmic reticulum. frontiersin.orgnih.govmdpi.com | Depletion of ER calcium stores. frontiersin.orgnih.govwustl.edu | Activation of Ca2+-dependent apoptotic pathways (e.g., calpains). frontiersin.orgwustl.edu |
| ER-Mitochondria Communication | Facilitates Ca2+ transfer from the ER to mitochondria at MAMs. nih.govnih.gov | Impaired Ca2+ signaling to mitochondria. nih.gov | Mitochondrial dysfunction, reduced ATP production, increased oxidative stress. nih.gov |
Specific Cell Type Vulnerability and Differential Pathological Responses
A hallmark of Wolfram Syndrome is the selective vulnerability of specific cell types, most notably pancreatic β-cells and retinal ganglion cells. nih.gov These cells are highly specialized and have a high metabolic rate and a significant demand for protein synthesis and secretion (e.g., insulin (B600854) in β-cells). This high functional demand makes them particularly susceptible to disruptions in ER homeostasis. nih.gov
In pancreatic β-cells, the loss of WFS1 function and subsequent chronic ER stress lead to a progressive, non-autoimmune-mediated destruction of these cells. nih.govoup.com This results in insulin deficiency and the onset of diabetes mellitus, a primary feature of the syndrome. nih.govoup.com Studies have shown that WFS1-deficient β-cells exhibit not only increased apoptosis but also enhanced expression of pro-inflammatory cytokines, which can further accelerate cell death. frontiersin.orgnih.gov
Similarly, retinal ganglion cells, which form the optic nerve, are preferentially vulnerable to the consequences of WFS1 mutations. nih.gov The progressive loss of these cells is the pathological basis for the optic atrophy and irreversible vision loss characteristic of the disease. nih.gov The precise reasons for the heightened vulnerability of these specific neuronal populations are still under investigation but are believed to be linked to their high energy requirements and sensitivity to ER stress and mitochondrial dysfunction. nih.govresearchgate.net
Other WFS1-Related Conditions
While mutations in the WFS1 gene are classically associated with the autosomal recessive Wolfram syndrome, they are also responsible for a range of other conditions with different inheritance patterns and clinical features. These disorders underscore the critical role of the WFS1 protein, wolframin, in various cellular functions.
Nonsyndromic Low-Frequency Sensorineural Hearing Loss (DFNA6/14/38)
Heterozygous mutations in the WFS1 gene are a primary cause of autosomal dominant nonsyndromic low-frequency sensorineural hearing loss (LFSNHL), known as DFNA6/14/38. encyclopedia.pubnih.govuniroma1.it Initially, the loci DFNA6, DFNA14, and DFNA38 were described separately but were later all linked to pathogenic variants in the WFS1 gene. encyclopedia.pubnih.govuniroma1.it This condition is characterized by hearing loss that primarily affects the low frequencies (below 2000 Hz). encyclopedia.pubuniroma1.itumich.edu
The onset of hearing loss can range from the first to the fifth decade of life, and its severity can vary from mild to severe. mdpi.com While traditionally viewed as progressive, some studies suggest that the hearing loss in DFNA6/14/38 may be non-progressive. encyclopedia.pubmdpi.com Unlike Wolfram syndrome, which is an autosomal recessive disorder, DFNA6/14/38 is inherited in an autosomal dominant pattern and is not typically associated with other systemic features like diabetes mellitus or optic atrophy. encyclopedia.pubmdpi.commdpi.com The mutations associated with DFNA6/14/38 are predominantly missense variants. mdpi.com
| Feature | Description |
|---|---|
| Inheritance | Autosomal Dominant |
| Gene | WFS1 |
| Hearing Loss Type | Sensorineural |
| Frequencies Affected | Primarily low frequencies (<2000 Hz) |
| Progression | Slowly progressive or non-progressive, typically not reaching a profound level |
| Associated Symptoms | Generally nonsyndromic; may include tinnitus |
Genetic Overlap with Other Neurodegenerative and Metabolic Disorders (e.g., Alzheimer's disease)
The WFS1 protein plays a crucial role in regulating endoplasmic reticulum (ER) stress and maintaining calcium homeostasis, processes that are also implicated in more common neurodegenerative diseases. jci.orgnih.govnih.govmdpi.comresearchgate.net Consequently, dysfunction of WFS1 is thought to contribute to the pathology of conditions like Alzheimer's disease. nih.govmdpi.com
Research suggests that WFS1 dysfunction can lead to an accumulation of amyloid-β plaques and tau tangles, which are hallmarks of Alzheimer's disease. nih.govmdpi.com The protein is highly expressed in the human brain, and its absence or improper function can make neurons more vulnerable to degeneration. nih.govnih.govmdpi.com While loss-of-function mutations in WFS1 have not been directly identified as a cause for Alzheimer's, the similarities in cellular dysfunction, such as ER stress and autophagy issues between Wolfram syndrome and Alzheimer's, point to a potential role for WFS1 in the broader landscape of neurodegeneration. nih.govnih.govnih.gov This makes WFS1 a potential therapeutic target for promoting the clearance of misfolded proteins in various neurodegenerative disorders. nih.govresearchgate.net
Furthermore, heterozygous carriers of WFS1 mutations have been shown to have an increased risk for metabolic and psychiatric disorders, highlighting the gene's widespread importance in maintaining neurological and metabolic health. nih.gov
Advanced Research Methodologies for Studying Wfs1 Protein
Molecular Cloning and Gene Manipulation Techniques
The initial identification of the WFS1 gene was accomplished through positional cloning, a method that pinpoints a gene's location on a chromosome without prior knowledge of its function. oup.comnih.gov This foundational discovery paved the way for a suite of gene manipulation techniques to study the protein in detail. oup.comnih.govnih.gov
The production of recombinant WFS1 protein is essential for detailed biochemical and structural analysis. This process typically involves introducing the WFS1 cDNA into a host expression system, most commonly mammalian cell lines like Human Embryonic Kidney 293 (HEK293) cells. origene.comorigene.com
The general workflow involves:
Cloning: The open reading frame (ORF) of the human WFS1 gene is cloned into an expression vector. These vectors often include tags, such as Myc-DDK or polyhistidine (His-tag), fused to the protein's C-terminus or N-terminus. origene.comresearchgate.netthermofisher.com These tags are crucial for subsequent detection and purification.
Transfection: The engineered plasmid containing the WFS1 cDNA is introduced into host cells (e.g., HEK293T cells) using transfection reagents. origene.comorigene.com The cells then transcribe and translate the gene, producing the recombinant WFS1 protein.
Purification: The expressed protein is purified from the cell lysate. Affinity chromatography is a common method, where the fusion tag is used to capture the protein. For instance, an anti-DDK affinity column can be used to isolate DDK-tagged WFS1 protein. origene.com The purity of the final protein product is then verified using techniques like SDS-PAGE and Coomassie blue staining. origene.comthermofisher.comfn-test.com
Recombinant WFS1 protein is used in a variety of applications, including antibody production, structural studies, and in vitro functional assays. researchgate.netthermofisher.com
Table 1: Examples of Recombinant WFS1 Protein Systems
| Product Type | Expression Host | Tag | Predicted MW | Purification Method | Source |
|---|---|---|---|---|---|
| Full-Length Protein | HEK293T | C-Myc/DDK | 100.1 kDa | Anti-DDK Affinity Chromatography | origene.com |
| Partial Protein (aa 148-311) | E. coli | N-terminal His-IF2DI | 39.2 kDa | SDS-PAGE | fn-test.com |
| Partial Protein (aa 762-867) | E. coli | His-ABP-tag | Not specified | Purified | thermofisher.com |
| Full-Length Protein | Rabbit | Not specified | 100 kDa | Protein A Purification | ptglab.com |
To understand the consequences of WFS1 loss-of-function, researchers employ gene silencing techniques like RNA interference (RNAi) and gene knockout strategies.
Gene Knockdown: This approach reduces, but does not eliminate, the expression of the WFS1 gene. It is often achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are designed to target and degrade WFS1 mRNA. researchgate.net Studies using siRNA-mediated knockdown of WFS1 in human embryonic kidney (HEK) cells and pancreatic beta-cell lines (e.g., INS-1) have demonstrated that reduced WFS1 levels lead to increased ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis (cell death). nih.govplos.orgnih.gov These findings establish WFS1 as a crucial factor for cell survival, particularly in the highly secretory pancreatic beta-cells. nih.govoup.com Knockdown models in Drosophila have also been instrumental in studying the neurodegenerative aspects of WFS1 deficiency. plos.orgresearchgate.net
Gene Knockout: Creating knockout models, particularly in mice (Wfs1 KO), involves permanently deleting the gene from the organism's genome. nih.gov These animal models have been invaluable for studying the systemic and long-term effects of complete WFS1 protein loss. Wfs1-deficient mice recapitulate key phenotypes of Wolfram syndrome, including the progressive loss of pancreatic beta-cells and impaired glucose tolerance, firmly establishing the disease as a prototype of ER-stress-mediated disorders. plos.orgoup.com
The advent of CRISPR-Cas9 technology has revolutionized the study of genetic diseases like Wolfram syndrome. genscript.com This powerful gene-editing tool allows for precise modification of the genome. In the context of WFS1 research, it is used in two primary ways:
Disease Modeling: CRISPR-Cas9 can be used to introduce specific disease-causing mutations into the WFS1 gene in healthy cell lines or animal models, allowing for the precise study of how a single mutation affects protein function and cellular health.
Gene Correction: More commonly, CRISPR-Cas9 is used to correct pathogenic mutations in patient-derived cells. genscript.comnih.gov Researchers can take cells from a Wolfram syndrome patient, correct the mutation in the WFS1 gene, and then compare the corrected cells to the uncorrected patient cells. nih.govarvojournals.org This creates a perfect "isogenic" control, where the only genetic difference between the two cell populations is the disease-causing mutation. This approach has unequivocally demonstrated that correcting the WFS1 gene can reverse cellular defects, such as mitigating ER stress and restoring normal beta-cell function. genscript.comarvojournals.org
More recently, newer and potentially safer gene-editing technologies like "prime editing" are being employed to correct WFS1 mutations in patient-derived stem cells, advancing the potential for future gene therapies. wustl.eduthesnowfoundation.org
Cell-Based Experimental Models
In vitro cell-based models are fundamental tools for dissecting the cellular mechanisms of WFS1 function and dysfunction at a level of detail not possible in whole organisms.
A variety of immortalized mammalian cell lines have been utilized to investigate different aspects of WFS1 biology.
Human Embryonic Kidney (HEK293) Cells: These cells are a workhorse for molecular biology because they are easily transfected. They are frequently used for overexpressing wild-type or mutant WFS1 to study protein stability, interactions, and the effects of specific mutations. nih.gov
Pancreatic Beta-Cell Lines: To study the diabetic component of Wolfram syndrome, researchers use specialized pancreatic beta-cell lines such as the rat INS-1 line and the mouse MIN6 line. nih.govoup.com These cells are responsible for producing insulin (B600854) and are highly susceptible to the ER stress caused by WFS1 deficiency. oup.com Studies in these cells have shown that loss of WFS1 impairs insulin secretion and triggers apoptosis, mirroring the beta-cell loss seen in patients. plos.orgnih.gov
Human Fibroblasts: Skin fibroblasts obtained from patients with Wolfram syndrome serve as a valuable and accessible cell source. oup.comresearchgate.net These primary cells carry the patient's specific WFS1 mutations and can be used to study fundamental cellular processes like protein expression levels, subcellular localization, and ER stress responses, often correlating protein expression with the severity of clinical symptoms. researchgate.netnih.gov
Other Cell Lines: Various other cell lines, including COS-7 (monkey kidney fibroblast-like cells), HepG2 (human liver cancer cells), and HL-60 (human leukemia cells), have also been used to confirm the ubiquitous expression and localization of the WFS1 protein. oup.com
Table 2: Common Mammalian Cell Lines in WFS1 Research
| Cell Line | Type | Organism | Typical Application in WFS1 Research | Source(s) |
|---|---|---|---|---|
| HEK293 | Embryonic Kidney | Human | Overexpression of recombinant protein, gene knockdown (siRNA), studying mutation effects. | nih.gov |
| INS-1 | Insulinoma (Beta-Cell) | Rat | Studying beta-cell function, insulin secretion, ER stress, apoptosis, gene knockdown. | plos.orgnih.gov |
| MIN6 | Insulinoma (Beta-Cell) | Mouse | Investigating unfolded protein response (UPR) and beta-cell failure. | oup.com |
| Primary Fibroblasts | Fibroblast | Human | Analyzing protein expression from patients, studying subcellular localization, ER stress. | oup.comresearchgate.netnih.gov |
| COS-7 | Kidney Fibroblast-like | Monkey | Confirming endogenous protein expression and localization. | oup.com |
The development of induced pluripotent stem cell (iPSC) technology represents a paradigm shift for modeling human genetic diseases. amylyx.com This methodology involves reprogramming somatic cells, such as skin fibroblasts or blood cells from a patient, back into an embryonic-like pluripotent state. nih.govnih.gov These iPSCs are genetically identical to the patient and can be differentiated into virtually any cell type in the body. jci.org
For Wolfram syndrome research, this has been transformative:
Disease Modeling in Relevant Cell Types: Patient-derived iPSCs can be differentiated into the specific cell types affected by the disease, which are often difficult to obtain directly from a patient. This includes pancreatic beta-cells, neural stem cells, retinal ganglion cells (for studying optic atrophy), and cortical neurons. genscript.comarvojournals.orgwustl.edunih.gov
Recapitulating Disease Phenotypes: These iPSC-derived cells accurately model the disease in a dish. For example, pancreatic islets differentiated from Wolfram syndrome patient iPSCs show impaired insulin secretion and increased ER stress, while neuronal cells show signs of dysfunction. nih.govjci.org
Platform for Therapeutic Development: Because they replicate the human disease so well, iPSC-derived models provide an invaluable platform for screening potential drugs and developing novel therapies, such as gene therapy. wustl.edujci.orgresearchgate.net Researchers can test compounds on the patient-derived cells to see if they can correct the cellular defects. jci.org The combination of patient-specific iPSCs with CRISPR-Cas9 gene correction provides a powerful and precise system to confirm that a specific WFS1 mutation is indeed the cause of the cellular dysfunction. genscript.comarvojournals.orgnih.gov
Primary Cell Cultures from WFS1 Animal Models or Tissues
Primary cell cultures derived from animal models with WFS1 mutations or from specific tissues provide a crucial platform for dissecting the cell-autonomous effects of WFS1 deficiency. These cultures allow for detailed investigation of cellular processes in a controlled environment, free from systemic influences.
Researchers have utilized primary neuronal cultures to demonstrate that WFS1 deficiency impairs mitochondrial dynamics, leading to developmental delays in neurons. nih.gov Specifically, studies using primary cortical neurons from WFS1-deficient mice have shown retarded growth of axons and a decrease in the number of axon tips. plos.org These neuronal cultures have also been instrumental in revealing that WFS1 downregulation triggers endoplasmic reticulum (ER) stress and alters cellular calcium homeostasis. nih.gov For instance, WFS1-deficient primary cortical neurons exhibit a moderate increase in the activity of ATF6 and ATF4, which are key mediators of the unfolded protein response (UPR). plos.orgjax.org Furthermore, these neurons show increased basal cytosolic calcium levels but a reduced response to stimuli like glutamate (B1630785) and KCl. nih.govsemanticscholar.org
In addition to neuronal cultures, primary pancreatic islets isolated from WFS1 knockout mice have been pivotal in understanding the protein's role in beta-cell function and survival. frontiersin.org Studies on these primary islets have shown that WFS1 deficiency leads to increased apoptosis, especially under conditions of high glucose or ER stress. oup.com While some studies have reported that the expression of pro-inflammatory cytokine genes and ER stress markers tends to be higher in WFS1-knockout primary islets, the results can show large variations. frontiersin.org
Fibroblasts derived from WFS1 mutant animals have also been used to study the protein's function. For example, biochemical analyses of primary fibroblasts have confirmed that WFS1 is an integral membrane glycoprotein (B1211001) located in the ER. oup.com
These primary culture systems offer a valuable tool to investigate the molecular mechanisms underlying Wolfram syndrome and to test potential therapeutic interventions at the cellular level. nih.gov
Animal Models of WFS1 Deficiency and Dysfunction
Animal models are indispensable for understanding the systemic effects of WFS1 deficiency and for recapitulating the complex phenotypes observed in Wolfram syndrome.
Genetically Engineered Mouse Models (Wfs1 knockout/mutant mice)
Genetically engineered mouse models, particularly those with a knockout or mutation in the Wfs1 gene, have been instrumental in replicating key features of Wolfram syndrome. nih.gov These models have consistently demonstrated phenotypes such as impaired glucose tolerance and decreased body weight. jax.orgphysiology.org
Wfs1 knockout mice exhibit a progressive loss of pancreatic beta-cells, which is a hallmark of the diabetes mellitus seen in Wolfram syndrome. oup.complos.org These mice also display various neurological and behavioral abnormalities, including increased sensitivity to stress. jax.org Some models show signs of optic nerve degeneration and retinal thinning, mimicking the optic atrophy observed in patients. elifesciences.orgmdpi.com For instance, Wfs1 knockout mice on a 129S6 background develop progressive glucose intolerance. frontiersin.org A deep phenotyping study of Wfs1Δexon8 mice revealed abnormal myelination and a reduced number of oligodendrocyte precursor cells in the optic nerve. researchgate.net
Different knockout strategies can lead to varying phenotypes. For example, a mouse model lacking two-thirds of the WFS1 gene was reported to reproduce all clinical features of the disease, including diabetes and mental disorders. nih.gov Another model with a disruption of exon 5 in the Wfs1 gene resulted in insulin-dependent diabetes, optic nerve atrophy, and medullary degeneration in rats. plos.org
The table below summarizes key findings from various Wfs1 knockout/mutant mouse models.
| Model | Key Phenotypes | Research Findings |
| Wfs1 Knockout (general) | Impaired glucose tolerance, decreased body weight, abnormal stress-related behavior. jax.org | Recapitulates several neurological manifestations of Wolfram syndrome. plos.org |
| Wfs1 Knockout (129S6 background) | Progressive glucose intolerance. frontiersin.org | Used to study islet-localized and systemic inflammation. frontiersin.org |
| Wfs1 Knockout (exon 8 deletion) | Reduced retinal thickness, optic nerve neurodegeneration. mdpi.com | Demonstrates abnormal myelination and reduced oligodendrocyte precursor cells in the optic nerve. researchgate.net |
| Wfs1 Knockout (disruption of exon 2) | Progressive beta-cell loss, impaired insulin secretion. oup.com | Shows increased apoptosis in islets under high glucose or ER stress conditions. oup.com |
| Wfs1 Mutant (p.E864K) | Vestibular defects, early-onset deafness. jax.org | Highlights the role of specific mutations in distinct phenotypes. jax.org |
Drosophila melanogaster Models for WFS1 Research (e.g., wfs1 orthologs)
The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the function of the WFS1 gene, which has a homolog in flies (wfs1). plos.orgnih.gov These models allow for rapid genetic screening and investigation of fundamental cellular processes.
Knocking down the expression of wfs1 in the central nervous system of Drosophila leads to age-dependent behavioral deficits and neurodegeneration. plos.orgnih.gov This suggests an evolutionarily conserved role for WFS1 in maintaining neuronal integrity during aging. plos.org Studies in Drosophila have also shown that wfs1 deficiency increases susceptibility to oxidative stress and excitotoxicity. plos.orgnih.gov
Furthermore, Drosophila models have been used to explore the role of wfs1 in sleep regulation, revealing that its knockdown in specific neurons leads to reduced sleep and a dampened circadian rhythm. sdbonline.org Research in flies has also demonstrated a genetic interaction between wfs1 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), which is crucial for calcium homeostasis. biorxiv.orgresearchgate.net This interaction appears to be important for maintaining mitochondrial morphology and function in dopaminergic neurons that regulate flight. biorxiv.org
Other Model Organisms for Comparative or Specific Mechanistic Studies
Beyond mice and fruit flies, other model organisms have contributed to our understanding of WFS1 function.
Rat models have also been developed. A rat model with a disruption of exon 5 in the Wfs1 gene exhibited insulin-dependent diabetes, optic nerve atrophy, and medullary degeneration, providing another mammalian system to study the disease's pathology. elifesciences.orgplos.org
Biochemical and Biophysical Approaches
Biochemical and biophysical techniques are essential for elucidating the molecular interactions and functions of the WFS1 protein.
Protein-Protein Interaction Analysis (e.g., Co-Immunoprecipitation, FRET)
Identifying the proteins that interact with WFS1 is key to understanding its cellular roles. Co-immunoprecipitation (Co-IP) has been a widely used technique to uncover these interactions.
Through Co-IP experiments in cultured cells, researchers have demonstrated that WFS1 interacts with several key proteins involved in cellular function. For example, a novel interaction between WFS1 and the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) was shown using Co-IP in Cos7 cells and with endogenous proteins in human neuroblastoma cells. nih.gov This interaction is noteworthy as SERCA plays a critical role in pumping calcium into the ER. Another identified partner is the β1 subunit of the Na+/K+ ATPase, confirmed by Co-IP in both mammalian cells and with endogenous proteins in placental and neuroblastoma cells. nih.gov
Furthermore, Co-IP assays in transiently transfected HEK293 cells revealed an interaction between WFS1 and the V1A subunit of vacuolar-type H+-ATPase. oup.com WFS1 has also been shown to interact with Calmodulin in a calcium-dependent manner, an interaction that is abolished by certain mutations associated with Wolfram syndrome. acs.org More recently, a reciprocal interaction between WFS1 and CISD2, the protein implicated in Wolfram syndrome type 2, has been demonstrated, suggesting they are both essential for the activity of the inositol 1,4,5-triphosphate receptor (IP3R). embopress.org
Fluorescence Resonance Energy Transfer (FRET) is another powerful technique used to study protein interactions and cellular processes in real-time. FRET-based sensors have been employed to measure cytosolic and ER calcium levels, as well as ATP levels in cells with WFS1 deficiency. nih.govsemanticscholar.org For example, FRET-based analysis in primary cortical neurons showed that WFS1 deficiency leads to increased basal cytosolic calcium levels but lower maximal stimulated calcium levels. nih.govsemanticscholar.org Additionally, a FRET-based ATP sensor revealed that WFS1-deficient neurons have lower cytosolic ATP levels. nih.gov In MIN6 cells, FRET has been used to demonstrate that knockdown of WFS1 increases the percentage of cells with low ER calcium levels. diabetesjournals.org
The following table summarizes some of the key protein-protein interactions of WFS1 identified through these methods.
| Interacting Protein | Method of Analysis | Cellular Context | Functional Implication |
| SERCA | Co-Immunoprecipitation | Cos7 cells, human neuroblastoma cells nih.gov | Regulation of ER calcium homeostasis. elifesciences.orgnih.gov |
| Na+/K+ ATPase β1 subunit | Co-Immunoprecipitation | Cos7 cells, JEG3 placental cells, SKNAS neuroblastoma cells nih.gov | Potential role in ion homeostasis and cell signaling. nih.gov |
| Vacuolar-type H+-ATPase V1A subunit | Co-Immunoprecipitation | HEK293 cells oup.com | Regulation of protein expression and stability. oup.com |
| Calmodulin | Affinity Chromatography, Co-Immunoprecipitation, Surface Plasmon Resonance | Rat brain extract, transfected cells acs.org | Calcium-dependent signaling; mutations in the binding region abolish interaction. acs.org |
| CISD2 | Co-Immunoprecipitation | HEK293 cells embopress.org | Mutual regulation of IP3R activity and calcium homeostasis. embopress.org |
| IP3R | Co-Immunoprecipitation | Mammalian cells embopress.org | Regulation of ER calcium release. embopress.org |
| Neuronal Calcium Sensor 1 (NCS1) | Co-localization studies | Not specified | Regulation of ER-mitochondria crosstalk and cell survival. mdpi.com |
Intracellular Calcium Imaging and Flux Assays
The investigation of WFS1 protein's function is intricately linked to its role in maintaining calcium (Ca2+) homeostasis within the endoplasmic reticulum (ER). Researchers employ intracellular calcium imaging and various flux assays to elucidate this critical function. These methods have revealed that the absence or dysfunction of WFS1 leads to a significant dysregulation of ER calcium levels.
A primary technique involves the use of fluorescent calcium indicators, such as Fura-2, to monitor cytosolic calcium concentrations. sdbonline.orgresearchgate.net Studies using these indicators have demonstrated that WFS1-deficient cells exhibit lower steady-state calcium concentrations within the ER. embopress.org Consequently, these cells often show elevated resting cytosolic calcium levels. nih.gov Assays typically involve stimulating cells with agonists that trigger calcium release from the ER to observe the resulting flux. For instance, ATP is used to stimulate the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for ER calcium release. embopress.org In WFS1-deficient cells, the calcium release evoked by ATP is often reduced. pnas.org
Another common approach is the use of thapsigargin (B1683126), a specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium from the cytosol into the ER. By blocking this pump, thapsigargin induces a passive leak of calcium from the ER into the cytosol, allowing researchers to assess the ER's calcium stores. In cells lacking functional WFS1, the amount of calcium released upon thapsigargin treatment is significantly lower, further confirming the reduced ER calcium content. embopress.org
| Assay Type | Key Reagent/Method | Parameter Measured | Typical Finding in WFS1 Deficiency |
| Cytosolic Calcium Imaging | Fura-2 AM | Resting and stimulated cytosolic Ca2+ levels | Elevated resting cytosolic Ca2+; reduced agonist-evoked Ca2+ release. nih.govpnas.org |
| ER Calcium Measurement | ER-targeted aequorin; G-CEPIA1er | ER luminal Ca2+ concentration and release | Lower steady-state ER Ca2+ levels; reduced Ca2+ release. embopress.orgnih.gov |
| ER Calcium Store Depletion | Thapsigargin (SERCA inhibitor) | Total Ca2+ released from ER stores | Reduced peak Ca2+ release. embopress.org |
Assays for ER Stress and UPR Pathway Activation (e.g., quantitative PCR for UPR markers)
The dysfunction of WFS1 is a known trigger for chronic endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). A variety of assays are utilized to measure the extent of UPR activation.
A fundamental and widely used technique is quantitative Polymerase Chain Reaction (qPCR) to quantify the messenger RNA (mRNA) levels of key UPR target genes. bmj.com The loss of WFS1 consistently leads to the upregulation of these UPR markers. oup.com Commonly measured transcripts include HSPA5 (encoding BiP/GRP78), ATF4 (Activating Transcription Factor 4), and DDIT3 (encoding CHOP). frontiersin.orgresearchgate.net Another critical UPR event, the unconventional splicing of XBP1 (X-box binding protein 1) mRNA by the IRE1α pathway, is also frequently assessed using RT-PCR or qPCR. bmj.complos.org
In addition to mRNA quantification, immunoblotting (Western blotting) is employed to detect the protein levels of UPR sensors and effectors. This includes checking for the increased expression of proteins like BiP/GRP78 and CHOP, and the phosphorylation status of key UPR kinases such as PERK and IRE1α, which indicates their activation. frontiersin.orgplos.org Furthermore, luciferase reporter assays are used to specifically measure the activity of UPR signaling branches, such as the ATF6 pathway, by placing a luciferase gene under the control of an ER stress-response element (ERSE). bmj.com
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated biophysical technique that provides insights into a protein's conformational dynamics, stability, and interactions in its native solution environment. It works by measuring the rate at which backbone amide hydrogen atoms exchange with deuterium from the surrounding solvent. Regions of a protein that are structurally ordered and protected from the solvent will exchange slowly, whereas flexible or disordered regions will exchange more rapidly.
While specific published studies applying HDX-MS to the full-length WFS1 protein are not widely available, the technique holds immense potential for the field. It could be instrumental in understanding how different Wolfram syndrome-causing mutations impact the structure and flexibility of the WFS1 protein. By comparing the deuterium uptake patterns of wild-type WFS1 with various mutant forms, researchers could pinpoint specific regions where conformational changes occur. This information would be invaluable for elucidating the molecular mechanisms by which these mutations lead to protein dysfunction, potentially revealing alterations in protein stability, folding, or interaction sites.
Advanced Imaging Techniques
Confocal and Super-Resolution Microscopy for Subcellular Localization and Dynamics
Advanced imaging techniques are essential for visualizing the precise location and behavior of the WFS1 protein within the cell. Confocal microscopy has been fundamental in establishing that WFS1 is an integral membrane protein located primarily in the endoplasmic reticulum (ER). oup.comnih.govresearchgate.net Immunofluorescence studies using antibodies against WFS1 or cells expressing fluorescently-tagged WFS1 (e.g., WFS1-GFP) show a characteristic reticular pattern that colocalizes with known ER markers like protein disulfide isomerase (PDI). oup.comresearchgate.net Some studies have also reported WFS1 localization to secretory granules in specific cell types, such as pancreatic beta-cells and neuroblastoma cells. psu.eduoup.comnih.gov
Super-resolution microscopy, which bypasses the diffraction limit of conventional light microscopy, offers a much more detailed view. youtube.com Techniques like STORM (Stochastic Optical Reconstruction Microscopy) or PALM (Photoactivated Localization Microscopy) can achieve resolutions on the order of tens of nanometers, enabling the study of molecular organization at the nanoscale. youtube.combiorxiv.orgnih.gov The application of these methods to WFS1 could reveal whether the protein is uniformly distributed within the ER membrane or if it clusters in specific ER subdomains, such as at mitochondria-associated membranes (MAMs), which are critical sites for calcium signaling and cellular metabolism. researchgate.net Furthermore, live-cell super-resolution imaging could track the movement and dynamics of individual WFS1 protein molecules, providing insights into its interactions and function in real-time. nih.gov
Electron Microscopy for Organellar Morphology and Ultrastructure
Electron microscopy (EM) provides ultrastructural details at a resolution far beyond that of light microscopy, making it an indispensable tool for examining the morphological consequences of WFS1 loss on cellular organelles.
Transmission electron microscopy (TEM) studies of cells and tissues from WFS1-deficient models have consistently revealed significant abnormalities in the endoplasmic reticulum. The most common finding is a marked dilation or swelling of the ER lumen, a classic morphological indicator of ER stress and dysfunction. researchgate.net In addition to ER abnormalities, EM analyses have sometimes shown secondary effects on other organelles. For instance, in severely stressed cells, mitochondrial swelling has been observed, likely as a consequence of the chronic ER stress and disrupted calcium homeostasis. researchgate.net Immunoelectron microscopy, which uses gold-particle-conjugated antibodies, has been used to confirm the localization of WFS1 protein to the ER membrane and, in some cell types, to secretory granules. psu.eduoup.com
Omics Technologies and High-Throughput Screening
The advent of "omics" technologies has revolutionized the study of WFS1 by enabling a global, unbiased view of the molecular changes that occur as a result of its dysfunction. humanspecificresearch.org
Transcriptomics , primarily through RNA-sequencing (RNA-seq), has been widely applied to compare the complete set of RNA transcripts in WFS1-deficient cells versus control cells. These studies have been performed on various models, including pancreatic islets and specific brain regions like the hippocampus and hypothalamus from WFS1-deficient mice. nih.govnih.govelifesciences.org The results consistently confirm the upregulation of genes involved in the ER stress and UPR pathways. nih.gov Beyond this, transcriptomic analyses have uncovered other dysregulated pathways related to molecular transport, protein synthesis, metabolic diseases, and neuroinflammation. nih.govelifesciences.org
Proteomics , the large-scale study of proteins, typically using mass spectrometry, has been used to identify changes in protein expression and to map the WFS1 protein interaction network (the "interactome"). humanspecificresearch.org For example, proteomic approaches have identified SERCA as a molecular partner of WFS1, providing a direct link to its role in calcium regulation. researchgate.net
High-Throughput Screening (HTS) involves the automated testing of large libraries of small molecules to identify compounds that can correct a specific disease-related phenotype. In the context of WFS1 research, HTS assays are designed to find molecules that can, for example, reduce ER stress, restore calcium homeostasis, or improve the viability of WFS1-deficient cells. These screens are a critical first step in the discovery of potential therapeutic agents for Wolfram syndrome.
| Technology | Research Application for WFS1 | Examples of Key Research Findings |
| Transcriptomics (RNA-seq) | Global analysis of gene expression in WFS1-deficient tissues (e.g., islets, retina, brain). nih.govnih.govelifesciences.org | Upregulation of ER stress and UPR genes; identification of dysregulated pathways in metabolism, inflammation, and nervous system function. nih.govelifesciences.orgnih.gov |
| Proteomics (Mass Spectrometry) | Identification of WFS1-interacting proteins and changes in the cellular proteome. | Identification of SERCA as an interacting partner, linking WFS1 to calcium pump regulation. researchgate.net |
| Genomics (WGS/WES) | Identification of WFS1 gene mutations in patients; discovery of genetic modifiers. nih.govfrontiersin.org | Diagnosis of Wolfram syndrome; identifying variants of uncertain significance. frontiersin.org |
| High-Throughput Screening (HTS) | Discovery of small molecules that ameliorate cellular defects caused by WFS1 loss. | Identification of compounds that reduce ER stress or improve cell viability in preclinical models. |
Transcriptomics (RNA-seq, microarray) for Global Gene Expression Profiling
Transcriptomic analysis is fundamental to understanding the gene regulatory networks influenced by WFS1. Methodologies like RNA sequencing (RNA-seq) and microarrays have been employed to profile global gene expression in response to WFS1 deficiency. jax.org
RNA-seq offers distinct advantages over microarrays, including superior detection of low-abundance transcripts, differentiation of isoforms, and identification of genetic variants. nih.gov Studies using WFS1-deficient mouse models have utilized RNA-seq to analyze transcriptional changes in specific brain regions like the hypothalamus and hippocampus. nih.gov In one such study, analysis of WFS1-knockout (Wfs1KO) mice revealed 43 differentially expressed genes in the hypothalamus and 311 in the hippocampus compared to wild-type mice. nih.gov Notably, the vasopressin receptor genes Avpr1a and Avpr1b were significantly upregulated in the hypothalamus and hippocampus, respectively. nih.gov
In human studies, RNA-seq performed on patients with WFS1 variants has helped to identify differentially expressed genes primarily associated with immune-related pathways, such as antigen binding and immunoglobulin receptor binding. nih.gov These analyses provide insights into the molecular consequences of WFS1 mutations beyond the well-established link to endoplasmic reticulum (ER) stress. nih.govfrontiersin.org For instance, a study of children with diabetes and WFS1 variants identified 80 candidate differentially expressed genes when comparing patients to their parents who carried the variants. nih.gov
Table 1: Selected Differentially Expressed Genes in WFS1-Deficient Models
| Gene | Tissue/Model | Expression Change | Reference |
|---|---|---|---|
| Avpr1a | Mouse Hypothalamus | Upregulated | nih.gov |
| Avpr1b | Mouse Hippocampus | Upregulated | nih.gov |
| Trpm8 | Mouse Hippocampus | Upregulated (Most) | nih.gov |
| HLA-DRB1 | Human (Patients) | Altered Transcription | nih.gov |
Proteomics for Protein Expression, Post-Translational Modifications, and Protein-Protein Interactions
Proteomics provides a direct window into the functional machinery of the cell, revealing changes in protein abundance, modifications, and interactions that are not always apparent at the transcript level. frontiersin.org For WFS1, proteomics is essential for characterizing its expression, identifying its post-translational modifications (PTMs), and mapping its interaction network. nih.govnih.gov
WFS1 is a transmembrane glycoprotein, and PTMs are critical to its function. genecards.org Glycosylation at specific asparagine residues (Asn661 and Asn746) has been identified. genecards.org PTMs can modulate protein-protein interactions (PPIs) by altering a protein's conformation or creating specific binding sites for "reader" proteins. nih.govplos.org
Mass spectrometry-based proteomics has been instrumental in identifying proteins that interact with WFS1. For example, in human induced pluripotent stem cell (hiPSC)-derived neurons, the voltage-dependent anion channel 1 (VDAC1) was identified as a WFS1 interactor. nih.gov This interaction is significant as it links WFS1 to the regulation of mitochondria-associated ER membranes (MAMs) and mitochondrial function. nih.gov The loss of this interaction in Wolfram syndrome is suggested to contribute to mitochondrial dysfunction and neuronal cell death. nih.gov Proteomic approaches can also identify broader protein co-expression partners, which for WFS1 include SGCD, TMOD1, and ITGA1. genecards.org
Table 2: Experimentally Identified WFS1 Interacting Proteins
| Interacting Protein | Methodology | Functional Context | Reference |
|---|---|---|---|
| VDAC1 | Mass Spectrometry | Mitochondria-Associated ER Membranes (MAMs), Mitochondrial Function | nih.gov |
| SGCD | Protein Tissue Co-expression | Protein complex | genecards.org |
| TMOD1 | Protein Tissue Co-expression | Protein complex | genecards.org |
| ITGA1 | Protein Tissue Co-expression | Protein complex | genecards.org |
Metabolomics for Metabolic Pathway Analysis in WFS1 Dysfunction
Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of the physiological state of a cell or organism. frontiersin.org In the context of WFS1 dysfunction, metabolomic studies, often using liquid chromatography-mass spectrometry (LC-MS), have been crucial for understanding the resulting metabolic perturbations. researchgate.netnih.gov
Untargeted and targeted metabolomics in Wfs1 knockout mice have revealed significant metabolic shifts in various organs and biofluids even before the onset of clear clinical signs. researchgate.netnih.gov Key findings show that WFS1 deficiency leads to early-stage intensification of glucose utilization and gluconeogenesis, followed by a later shift where energy needs are primarily met through lipolysis. nih.gov These studies also detected perturbations in the metabolism of the pancreas and heart. researchgate.netnih.gov For example, an initial hypouricemia (low uric acid) in the liver and blood of young knockout mice was observed to later convert to hyperuricemia. nih.gov These findings highlight widespread metabolic reprogramming that extends beyond the primary clinical manifestations of Wolfram syndrome.
Table 3: Key Metabolic Changes in WFS1-Deficient Mice
| Metabolic Change | Organ/Fluid | Stage | Reference |
|---|---|---|---|
| Intensified Glucose Use & Gluconeogenesis | Systemic | Early | nih.gov |
| Increased Lipolysis for Energy | Systemic | Later | nih.gov |
| Hypouricemia progressing to Hyperuricemia | Liver, Blood | Early to Later | nih.gov |
| Perturbed Pancreatic Metabolism | Pancreas | Early | researchgate.netnih.gov |
| Perturbed Cardiac Metabolism | Heart | Early | researchgate.net |
Bioinformatics and Computational Biology
Bioinformatics and computational biology are indispensable for integrating and interpreting the large datasets generated by "omics" technologies and for predicting molecular structures and functions.
Sequence Alignment, Homology Modeling, and Phylogenetic Analysis
These foundational bioinformatics tools are used to study the evolutionary history and structural relationships of WFS1. numberanalytics.com
Sequence Alignment: Multiple sequence alignment (MSA) of WFS1 protein sequences from different species helps identify conserved domains and residues that are likely critical for its function. numberanalytics.comprotocols.io Tools like ClustalW and MAFFT are used to align sequences, revealing conserved regions and divergent areas that may confer species-specific functions. numberanalytics.comresearchgate.net
Homology Modeling: Since obtaining an experimental 3D structure for a transmembrane protein like WFS1 is challenging, homology modeling is used to predict its structure based on the known structures of related proteins (homologs). nih.gov This approach allows for the generation of a 3D model of WFS1, which can be used to map mutation sites and predict their impact on protein stability and function. nih.gov
Phylogenetic Analysis: By analyzing sequence similarities, phylogenetic analysis reconstructs the evolutionary relationships between WFS1 and its homologs in different species. protocols.ionih.gov This can provide insights into the protein's origins and the evolution of its function. protocols.io
Protein Structure Prediction and Dynamics Simulation
Predicting the three-dimensional structure of WFS1 and simulating its behavior over time are crucial for a mechanistic understanding of its function and the effects of disease-causing mutations. nih.gov
Protein Structure Prediction: In the absence of an experimental structure, ab initio or deep learning-based methods can predict the 3D fold of the WFS1 protein. dntb.gov.uanih.gov These predictions provide a structural framework for analyzing the potential consequences of amino acid substitutions.
Molecular Dynamics (MD) Simulation: MD simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. nih.govmdpi.com For WFS1, MD simulations can be used to:
Assess the stability of a predicted protein model.
Simulate how the protein's structure changes and fluctuates in its membrane environment.
Investigate how pathogenic mutations alter the protein's dynamics, stability, or interactions with other molecules. researchgate.net
Gene Ontology and Pathway Enrichment Analysis of WFS1-Associated Datasets
Gene Ontology (GO) and pathway enrichment analyses are statistical methods used to interpret large gene or protein lists generated from transcriptomic and proteomic experiments. geneontology.org
Gene Ontology (GO) Analysis: GO analysis categorizes genes based on their associated biological processes, molecular functions, and cellular components. geneontology.org For WFS1, GO annotations link the gene to functions like "calmodulin binding," "transporter activity," and biological processes such as "unfolded protein response" and "endoplasmic reticulum calcium ion homeostasis". genecards.orgatomic-lab.org When analyzing differentially expressed genes from WFS1-deficient models, GO enrichment can reveal which biological processes are most significantly affected. nih.gov For example, in one study, GO analysis of differentially expressed genes pointed towards enrichment in immune-related processes. nih.gov
Pathway Enrichment Analysis: This analysis maps genes or proteins to known biochemical pathways (e.g., from KEGG or Reactome databases). frontiersin.org It helps to identify entire pathways that are systematically dysregulated. researchgate.net Studies on WFS1-deficient mice have used pathway analysis on transcriptomic data to reveal the enrichment of networks related to molecular transport, nervous system development, and metabolic diseases, providing a broader biological context for the observed gene expression changes. nih.govresearchgate.net
Table 4: Enriched Pathways and GO Terms in WFS1-Related Studies
| Term/Pathway | Analysis Type | Study Context | Reference |
|---|---|---|---|
| Unfolded Protein Response (UPR) | GO/Pathway | General WFS1 function | genecards.orgatomic-lab.org |
| Endoplasmic Reticulum Calcium Ion Homeostasis | GO Term | General WFS1 function | atomic-lab.org |
| Antigen Binding | GO Term | RNA-seq in human patients | nih.gov |
| Nervous System Development and Function | Pathway Analysis | RNA-seq in Wfs1KO mouse hippocampus | nih.gov |
| Mitochondrial Protein Import | Pathway Analysis | Transcriptomics on mouse hypothalamic data | researchgate.net |
Network Biology Approaches for Systems-Level Understanding of WFS1
Network biology offers a powerful framework for understanding the complex functional roles of proteins like Wolframin (WFS1) by analyzing their interactions within the broader context of cellular networks. mdpi.com Instead of studying the protein in isolation, this approach maps and analyzes the web of connections—the "interactome"—that WFS1 forms with other molecules. This systems-level perspective is crucial for deciphering how mutations in a single gene, WFS1, can lead to the diverse and severe pathologies observed in Wolfram syndrome, including diabetes mellitus, optic atrophy, and neurodegeneration. physiology.orgrjppd.orgnih.gov
The core of this methodology is the construction of protein-protein interaction (PPI) networks. These networks are built using data from various high-throughput and targeted experimental techniques, as well as computational predictions. Databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are frequently used to assemble known and predicted interactions. frontiersin.orgnih.gov These networks are then visualized and analyzed using software tools like Cytoscape to identify clusters of functionally related proteins, known as modules, and to uncover central pathways. frontiersin.orgnih.gov
Analysis of the WFS1 interaction network has revealed its central role in several critical cellular processes. mdpi.com The protein does not function in a linear pathway but as a hub that connects various functional modules. researchgate.net Studies have shown that WFS1 is a key component of the endoplasmic reticulum (ER) stress response, a crucial mechanism for managing misfolded proteins. physiology.orgmdpi.com Its network connections link it directly to cellular machinery involved in protein trafficking, cell morphology, and the unfolded protein response (UPR). physiology.orgnih.gov
Silencing the WFS1 gene in cell models and subsequently analyzing the changes in gene expression profiles has allowed researchers to map the functional networks it influences. physiology.org These studies have demonstrated that the loss of WFS1 activates pathways related to mitochondrial damage and neurodegeneration, providing a molecular link to the clinical symptoms of Wolfram syndrome. physiology.org The network approach helps to visualize how the initial disruption caused by WFS1 deficiency propagates through interconnected pathways, leading to widespread cellular dysfunction. mdpi.com
Through these methodologies, a growing list of direct and indirect WFS1 interaction partners has been identified. These interactions are fundamental to its function in maintaining cellular homeostasis.
Table 1: Experimentally Verified and Predicted WFS1 Interacting Proteins
| Interacting Protein | Full Name | Function/Context of Interaction | Citation |
|---|---|---|---|
| NCS1 | Neuronal Calcium Sensor 1 | Forms a complex with WFS1 at mitochondria-associated ER membranes (MAMs), involved in ER-mitochondria crosstalk and calcium homeostasis. | mdpi.com |
| CISD2 | CDGSH Iron Sulfur Domain 2 | Interacts with WFS1 to regulate inositol 1,4,5-triphosphate receptor (IP₃R) activity and calcium homeostasis. | embopress.org |
| IP₃R | Inositol 1,4,5-trisphosphate Receptor | WFS1 modulates mitochondrial Ca²⁺ uptake through the IP₃R pathway. | mdpi.comembopress.org |
| VDAC1 | Voltage-Dependent Anion Channel 1 | Interacts with WFS1 at MAMs; this interaction is potentially compromised in Wolfram syndrome, affecting mitochondrial function. | mdpi.comresearchgate.net |
| V1A subunit of H⁺ V-ATPase | Vacuolar-type H+-ATPase V1A subunit | WFS1 interacts with this proton pump subunit, potentially affecting pump assembly and the acidification of secretory granules. | nih.gov |
| Na+/K+ ATPase β1 subunit | Sodium/Potassium-transporting ATPase subunit beta-1 | Identified as a molecular partner of WFS1 in the ER, where WFS1 may regulate its stability and function. | researchgate.net |
| TMED9 | Transmembrane P24 Trafficking Protein 9 | Interacts with WFS1, suggesting a role in vesicular protein transport from the ER. | researchgate.net |
| INS1 | Insulin 1 | WFS1 interacts with proinsulin, playing a role in its transport from the ER to the Golgi apparatus in pancreatic β-cells. | researchgate.net |
By analyzing these interaction networks, researchers can identify the key signaling pathways that are modulated by WFS1. This provides a clearer understanding of the molecular basis for the diseases associated with WFS1 mutations.
Table 2: Key Pathways Influenced by WFS1 as Identified by Network Analysis
| Pathway | Description | Citation |
|---|---|---|
| ER Stress & Unfolded Protein Response (UPR) | WFS1 is a central regulator of ER stress. Its deficiency leads to chronic activation of the UPR, affecting cell survival and function. | physiology.orgmdpi.comnih.gov |
| Mitochondrial Function & Damage | Network analysis of WFS1-silenced cells reveals significant upregulation of pathways related to mitochondrial dysfunction and apoptosis. | mdpi.comphysiology.org |
| Neurodegeneration | Functional annotation of gene expression changes following WFS1 knockdown points to the activation of molecular networks involved in neurodegenerative diseases. | physiology.orgmdpi.com |
| Calcium Homeostasis | WFS1's interactions with NCS1, IP₃R, and CISD2 place it as a key regulator of calcium signaling between the ER and mitochondria. | mdpi.comembopress.orgpnas.org |
| G Protein Signaling | Transcriptomic studies in WFS1 mutant models consistently identify alterations in G protein-related signaling pathways. | mdpi.com |
| Protein Trafficking & Secretion | WFS1 interacts with cargo proteins like proinsulin and components of the transport machinery, indicating a role in the ER export process. | physiology.orgresearchgate.net |
| Cell Cycle Regulation | WFS1 deficiency has been shown to affect cell cycle progression. | nih.gov |
| Akt Signaling | WFS1 promotes cell survival by negatively regulating the Chop-Trib3 axis, which in turn activates Akt pathways. | nih.gov |
Emerging Concepts and Future Research Directions
Elucidating the Precise Structural Basis of WFS1 Function and Interacting Surfaces
Despite its critical role, the precise three-dimensional structure of the WFS1 protein has not yet been fully determined, which remains a significant challenge in understanding its molecular mechanisms. nih.gov Current knowledge suggests wolframin is a multispanning membrane protein embedded in the ER membrane with nine transmembrane domains. oup.comnih.govmdpi.commdpi.comresearchgate.net Its N-terminus is located in the cytoplasm, while its C-terminus resides in the ER lumen. oup.commdpi.comresearchgate.net Wolframin is also known to assemble into higher molecular weight complexes, potentially forming tetramers, which may be crucial for its function. mdpi.comresearchgate.net
Future research aims to solve the high-resolution structure of WFS1 using advanced techniques such as cryo-electron microscopy. This will provide invaluable insights into how mutations affect protein folding, stability, and function. Understanding the structural domains and their dynamics is essential for identifying functional regions and potential drug-binding sites. Furthermore, detailed structural analysis of WFS1 in complex with its interacting partners will shed light on the molecular interfaces and mechanisms governing these interactions.
Uncovering Novel WFS1 Interaction Partners and Regulatory Networks in Diverse Cellular Contexts
WFS1 is known to interact with several proteins, influencing various cellular processes. Identified interaction partners include SERCA (sarco-endoplasmic reticulum calcium ATPase), the Na+/K+ ATPase beta-1 subunit, Vacuolar-type H+-ATPase V1A subunit, the Ca2+/CaM complex, and NCS1 (neuronal calcium sensor 1). researchgate.netoup.comresearchgate.net In silico studies have also suggested interactions with mitochondrial proteins such as MRPS31, EIF6, and Rhot2 (MIRO-2), potentially explaining the link between WFS1 dysfunction and mitochondrial abnormalities observed in Wolfram syndrome. researchgate.netarvojournals.org
Future research will utilize advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, to systematically identify novel WFS1 interaction partners across different cell types and under various physiological and pathological conditions. Understanding the dynamic nature of these interactions and how they are regulated will help delineate the complex signaling networks in which WFS1 participates. This is particularly important in diverse cellular contexts, such as pancreatic beta-cells, neurons, and glial cells, where WFS1 plays distinct yet interconnected roles. nih.govnih.govfrontiersin.orgnih.gov
Systems-Level Understanding of WFS1 in Multi-Organ Dysfunction and Disease Progression
Wolfram syndrome is characterized by progressive dysfunction in multiple organs, including the pancreas, eyes, ears, and brain. amylyx.comwsresearchalliance.orgrjppd.orgnih.gov WFS1 deficiency leads to ER stress, impaired calcium homeostasis, and mitochondrial dysfunction, which are thought to be central to the pathology. researchgate.netfrontiersin.orgamylyx.comwsresearchalliance.orgmdpi.com However, the precise mechanisms by which initial WFS1 dysfunction in the ER culminates in widespread cellular demise and progressive organ failure are still being investigated.
Future research will employ systems biology approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, to develop a holistic understanding of WFS1's role in maintaining cellular and organ homeostasis. Studies in animal models, such as WFS1 knockout mice, which exhibit progressive beta-cell loss and impaired insulin (B600854) secretion, will continue to be crucial for understanding disease progression in vivo. oup.com Research will also focus on the interplay between WFS1 dysfunction and other cellular processes, such as inflammation, which has been shown to contribute to beta-cell death in WFS1 deficiency. frontiersin.org
Exploring Genetic Modifiers and Environmental Factors Influencing WFS1-Related Disorders
The clinical presentation and severity of WFS1-related disorders can vary significantly among individuals, even those with the same WFS1 mutations. frontiersin.orgfrontiersin.orgucl.ac.uk This phenotypic variability suggests that other genetic factors (modifier genes) and environmental influences play a role in modulating disease expression. frontiersin.orgfrontiersin.orgucl.ac.uk
Future research directions include large-scale genetic studies, such as genome-wide association studies (GWAS), to identify genetic modifiers that influence the penetrance and expressivity of WFS1 mutations. Investigating the impact of environmental factors, such as diet, stress, and exposure to toxins, on WFS1 function and disease progression is also crucial. Understanding these modifying factors could lead to personalized risk assessments and potentially reveal novel therapeutic targets or preventative strategies.
Identification of Novel Molecular Targets and Pathways for Therapeutic Intervention Strategies
Given WFS1's involvement in fundamental cellular processes like ER homeostasis and calcium regulation, it represents a promising therapeutic target for Wolfram syndrome and potentially other conditions linked to ER stress and protein misfolding, such as Alzheimer's disease. mdpi.comnih.gov Current therapeutic strategies under investigation aim to address the consequences of WFS1 dysfunction, including ER stress, calcium dysregulation, and apoptosis. mdpi.comwsresearchalliance.orgnih.govpnas.org
Potential therapeutic targets and pathways include:
ER Stress Response Pathways: Modulating the PERK/ATF4/CHOP pathway and other branches of the unfolded protein response (UPR). frontiersin.orgnih.govnih.gov
Calcium Homeostasis: Targeting ER calcium transporters and pathways leading to calpain activation. mdpi.comnih.govpnas.org
Autophagy-Lysosome Pathway: Enhancing the degradation and clearance of misfolded proteins. nih.gov
Mitochondrial Function: Developing strategies to improve mitochondrial dynamics and bioenergetics. amylyx.comnih.gov
Anti-inflammatory Pathways: Counteracting the inflammation observed in WFS1 deficiency. frontiersin.org
Future research will focus on identifying novel small molecules and compounds that can specifically target these pathways or directly enhance WFS1 function or stability. Drug repurposing, which involves identifying new uses for existing approved drugs, is also being explored as a faster route to potential therapies. wsresearchalliance.orgnih.govnih.govresearchgate.net
Development and Refinement of Advanced In Vitro and In Vivo Models for WFS1 Pathogenesis
Accurate and representative disease models are essential for studying WFS1 pathogenesis and testing potential therapies. Researchers currently utilize various models, including:
Cellular Models: Patient-derived fibroblasts, induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., pancreatic beta-cells, neurons), and immortalized cell lines (e.g., MIN6 beta-cells). nih.govoup.compnas.orgbiorxiv.orgresearchgate.net
Animal Models: Wfs1 knockout mice and humanized mouse models that recapitulate aspects of Wolfram syndrome pathology. mdpi.comamylyx.comoup.comwustl.eduresearchgate.net
While these models have provided valuable insights, there is a continuous need to develop more advanced and complex models that better mimic the multi-organ involvement and progressive nature of Wolfram syndrome. Future directions include creating organoids derived from patient iPSCs to study tissue-specific dysfunction in a more physiologically relevant context. Developing animal models with specific WFS1 mutations found in patients will also be crucial for understanding genotype-phenotype correlations and testing mutation-specific therapies.
Advancing Gene Therapy and Molecular Correction Strategies for WFS1 Gene Mutations
Since Wolfram syndrome is caused by mutations in the WFS1 gene, gene therapy and molecular correction strategies hold significant promise as potential disease-modifying treatments. The goal is to restore functional WFS1 protein expression in affected cells.
Approaches being explored include:
Gene Replacement Therapy: Delivering a functional copy of the WFS1 gene to target cells using viral vectors, such as adeno-associated viruses (AAV). wsresearchalliance.orgnih.govnih.govresearchgate.net
Gene Editing: Utilizing technologies like CRISPR/Cas9, Base Editing, and Prime Editing to directly correct the pathogenic mutations in the WFS1 gene within the patient's cells. wsresearchalliance.orgnih.govwustl.edubiorxiv.org Base Editing and Prime Editing are considered newer generations of gene editing with potentially improved safety profiles. wustl.edu
Future research will focus on improving the efficiency and specificity of gene delivery to relevant tissues (e.g., pancreas, retina, brain), minimizing off-target effects, and developing strategies for long-lasting expression of the corrected gene or protein. The development of individualized gene therapy approaches tailored to specific WFS1 mutations is also a key future direction. wsresearchalliance.org
Comparative Studies of WFS1 Homologs Across Species to Infer Conserved and Divergent Functions
Comparative analysis of WFS1 protein homologs across different species provides valuable insights into the evolutionary conservation of its structure, cellular localization, and functional roles, as well as potential divergences that may contribute to species-specific physiological differences and disease manifestations. WFS1, also known as Wolframin, is an integral membrane protein primarily localized to the endoplasmic reticulum (ER) membrane mdpi.comnih.gov. This ER localization appears to be a conserved feature across species studied, including humans, rats, and mice mdpi.comnih.gov.
The fundamental cellular functions of WFS1 related to ER stress response, protein misfolding control, proteostasis, and calcium homeostasis are also largely conserved mdpi.comnih.govresearchgate.netresearchgate.net. WFS1's role in regulating ER calcium homeostasis is particularly highlighted, with evidence suggesting it interacts with calcium transporters and channels researchgate.net. Furthermore, WFS1 is crucial for the proper function and integrity of mitochondria-associated ER membranes (MAMs), thereby influencing ER-mitochondria cross-talk and calcium transfer, a process essential for cell metabolism and survival mdpi.comresearchgate.net. These core cellular mechanisms are fundamental and likely conserved across diverse eukaryotic organisms possessing an ER system.
Comparative studies have also explored the expression patterns of WFS1 in specific tissues and organs across different species, revealing both conserved and potentially divergent aspects. In the mammalian brain, WFS1 is predominantly expressed in selected neurons within the hippocampus, amygdala, olfactory tubercle, and superficial layer of the allocortex in rats and mice nih.govresearchgate.netfrontiersin.org. These brain regions are components of or closely associated with the limbic system, implicated in psychiatric, behavioral, and emotional regulation nih.gov. A study comparing Wfs1 expression with that of D1-like dopamine (B1211576) receptors (Drd1a) in evolutionarily distant amniotes—house mouse (Mus musculus), domestic chick (Gallus gallus domesticus)/common quail (Coturnix coturnix), and red-eared slider turtle (Trachemys scripta)—showed that brain regions receiving dopaminergic input through D1 receptors are relatively conserved, and Wfs1 expression largely overlaps with Drd1a expression in these areas across these species researchgate.net. This suggests a conserved functional link between WFS1 and the dopaminergic system in modulating behavioral responses to environmental stimuli researchgate.net.
Beyond the brain, WFS1 expression has been observed in the pancreas and heart in humans and mice researchgate.netfrontiersin.org. In the cynomolgus monkey, WFS1 protein expression was found in retinal ganglion cells and optic nerve glia, suggesting a conserved role in the visual system across primates nih.gov.
While the core cellular functions and expression in key organs like the brain and pancreas show conservation, inter-species differences in the precise levels or patterns of wolframin expression might contribute to the distinct phenotypic variations observed between species nih.gov. The diverse clinical manifestations of Wolfram syndrome in humans, caused by WFS1 mutations, including diabetes mellitus, diabetes insipidus, optic atrophy, deafness, and various neurological and psychiatric abnormalities, highlight the widespread and critical roles of WFS1 mdpi.comnih.govresearchgate.netfrontiersin.org. The complexity of genotype-phenotype correlations in humans, with different mutations leading to varied severities and combinations of symptoms, further underscores the intricate nature of WFS1 function frontiersin.org.
Comparative analysis also extends to proteins functionally related to WFS1. For instance, mutations in CISD2, which encodes CDGSH iron sulfur domain 2, also result in Wolfram syndrome type 2, a disorder with similar phenotypes to Wolfram syndrome type 1 (caused by WFS1 mutations) researchgate.net. Despite belonging to different protein families, both WFS1 and CISD2 localize to the ER and influence calcium signaling, suggesting convergent roles in cellular function researchgate.net. Studying these functionally related but structurally distinct proteins across species can illuminate conserved critical pathways underlying the observed phenotypes.
Q & A
Q. What molecular techniques are recommended to assess the DNA-binding properties of Pax-3 mutants associated with WS1 (Waardenburg syndrome type 1)?
- Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) with defined DNA target sequences to evaluate DNA-binding alterations in Pax-3 mutants. Compare wild-type and mutant Pax-3 proteins for paired domain and homeodomain contributions to binding. Co-immunoprecipitation assays can assess dimerization defects caused by mutations (e.g., splotch alleles). For structural insights, combine these with mutational analysis of conserved regions like the octapeptide domain.
Q. How does Annexin A1 influence fibroblast migration in WS1 cells under hyperglycemic conditions?
- Methodological Answer : Perform wound-healing assays with WS1 fibroblasts cultured in low glucose (LG) vs. high glucose (HG) media. Use siRNA knockdown of Annexin A1 (ANXA1) to confirm its role in migration speed. Track membrane translocation of ANXA1 via subcellular fractionation western blotting and immunofluorescence microscopy (e.g., co-localization with F-actin at lamellipodia). Quantify secreted ANXA1 levels in supernatants using ELISA.
Q. What functional assays validate wolframin's role in endoplasmic reticulum (ER) homeostasis for Wolfram Syndrome 1 (WS1) research?
- Methodological Answer : Employ ER stress reporters (e.g., XBP1 splicing assays) in WFS1-knockout cell models. Measure ER calcium flux using fluorometric assays (e.g., Fura-2 AM) in pancreatic β-cells. Validate interactions with ER chaperones via co-immunoprecipitation and confocal microscopy for subcellular localization.
Advanced Research Questions
Q. How should conflicting data on Pax-3's DNA-binding modes be resolved when studying WS1-related mutations?
- Methodological Answer : Develop domain-specific deletion mutants to isolate paired domain vs. homeodomain binding activities. Combine surface plasmon resonance (SPR) with EMSA to quantify binding affinities. Validate in vivo relevance using chromatin immunoprecipitation (ChIP) in neural crest-derived cell lines. Address dimerization defects via crosslinking assays and structural modeling.
Q. What strategies reconcile discrepancies in FPR receptor involvement in Annexin A1-mediated WS1 fibroblast migration?
- Methodological Answer : Use FPR-specific antagonists (e.g., CsH) and agonists (e.g., fMLP) in wound-healing assays to dissect receptor contributions. Pair with calcium imaging (Fluo-4 AM) and phospho-ERK western blotting to map signaling pathways. Overexpress FPR isoforms in HG-treated WS1 cells to test compensatory mechanisms.
Q. How can researchers resolve contradictory findings about CISD2-WFS1 functional interactions in Wolfram syndrome pathogenesis?
- Methodological Answer : Generate dual-gene CRISPR-edited iPSCs with WFS1 and CISD2 knockouts. Perform ER proteomics under thapsigargin-induced stress to identify shared pathways. Use fluorescence resonance energy transfer (FRET) to test direct protein interactions. Validate in vivo using Cisd2/Wfs1 double-knockout mouse models with longitudinal tracking of ER stress markers.
Q. What experimental approaches confirm WS1's callose synthase activity in rice reproductive development?
- Methodological Answer : Conduct β-1,3-glucan synthase activity assays using microsomal fractions from WS1-null rice mutants. Validate subcellular localization via GFP-tagged WS1 constructs and confocal microscopy. Assess phenotypic consequences through Alexander staining for pollen viability and scanning electron microscopy for seed morphology defects.
Data Contradiction Analysis
Q. How to address conflicting reports about Annexin A1's membrane localization in hyperglycemic WS1 fibroblasts?
- Methodological Answer : Standardize protocols for membrane fractionation (e.g., differential centrifugation vs. detergent-based methods) to ensure consistency. Use quantitative immunofluorescence with z-stack imaging to account for 3D distribution. Compare results across multiple hyperglycemia durations (e.g., 3 vs. 7 days) to identify time-dependent effects.
Q. Why do studies on WS1 callose synthase report varying roles in seed initiation vs. pollen fertility?
- Methodological Answer : Perform tissue-specific RNAi silencing to separate spatial functions. Use time-course transcriptomics during spikelet development to map WS1 expression peaks. Conduct complementation assays with domain-truncated WS1 variants to distinguish enzymatic vs. structural roles.
Experimental Design Recommendations
Q. What controls are essential for siRNA-based studies in WS1 fibroblasts?
- Methodological Answer :
Include scrambled siRNA controls and non-targeting siRNA to rule off-target effects. Validate knockdown efficiency via qPCR and western blotting . Use rescue experiments (e.g., siRNA-resistant ANXA1 overexpression) to confirm phenotype specificity. Monitor proliferation rates with trypan blue exclusion assays to exclude cytotoxicity confounders.
Q. How to optimize ER stress assays for WFS1-deficient models?
- Methodological Answer :
Pre-treat cells with tunicamycin or thapsigargin to induce ER stress. Use RT-qPCR for BiP/GRP78 and CHOP expression as stress markers. Combine with flow cytometry for apoptosis (Annexin V/PI staining) to correlate stress with cell survival. Include wild-type rescue controls with WFS1 cDNA transfection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
